molecular formula C14H19NO B068229 1-Benzyl-3,3-dimethylpiperidin-4-one CAS No. 173186-91-9

1-Benzyl-3,3-dimethylpiperidin-4-one

カタログ番号: B068229
CAS番号: 173186-91-9
分子量: 217.31 g/mol
InChIキー: YKQMBPQMCWGNDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3,3-dimethylpiperidin-4-one is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-benzyl-3,3-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQMBPQMCWGNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430788
Record name 1-benzyl-3,3-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173186-91-9
Record name 1-Benzyl-3,3-dimethylpiperidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173186-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-3,3-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3,3-dimethylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 173186-91-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic building block with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, a proposed synthesis protocol, and expected analytical data.

Chemical and Physical Properties

This compound is a substituted piperidinone derivative. The presence of the benzyl group and the dimethyl substitution on the piperidine ring influences its steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 173186-91-9[1][2]
Molecular Formula C₁₄H₁₉NO[1][2]
Molecular Weight 217.31 g/mol [1][2]
Monoisotopic Mass 217.14667 Da
Appearance White to off-white solid
Purity ≥97%
Storage Store at 2-8°C, inert atmosphere

Experimental Protocols

Proposed Synthesis of this compound:

Step 1: Synthesis of 3,3-dimethylpiperidin-4-one

A potential route to the key intermediate, 3,3-dimethylpiperidin-4-one, involves a multi-step synthesis starting from readily available commercial reagents. One possible approach is a modified Mannich-type reaction or a ring-closing metathesis strategy. For the purpose of this guide, we will outline a conceptual pathway.

Step 2: N-benzylation of 3,3-dimethylpiperidin-4-one

Materials:

  • 3,3-dimethylpiperidin-4-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3,3-dimethylpiperidin-4-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely available, the following data is predicted based on the analysis of its chemical structure and data from analogous compounds.

Analysis Predicted Data
¹H NMR * 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. * 3.60 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph). * 2.60-2.80 ppm (m, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen and carbonyl group. * 1.10 ppm (s, 6H): Methyl protons at the C3 position.
¹³C NMR * ~210 ppm: Carbonyl carbon (C=O). * ~138 ppm: Quaternary aromatic carbon of the benzyl group. * ~129, 128, 127 ppm: Aromatic carbons of the benzyl group. * ~63 ppm: Methylene carbon of the benzyl group (N-CH₂-Ph). * ~55-60 ppm: Methylene carbons on the piperidine ring. * ~45 ppm: Quaternary carbon at the C3 position. * ~25 ppm: Methyl carbons.
IR (Infrared) * ~3050 cm⁻¹: Aromatic C-H stretch. * ~2950 cm⁻¹: Aliphatic C-H stretch. * ~1715 cm⁻¹: Carbonyl (C=O) stretch. * ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches. * ~1100-1200 cm⁻¹: C-N stretch.
Mass Spec (MS) * [M]+: m/z = 217.15 * [M+H]+: m/z = 218.15 * Major Fragments: m/z = 91 (tropylium ion from benzyl group), and fragments corresponding to the loss of methyl and carbonyl groups.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a fundamental process in organic chemistry. Below is a graphical representation of the proposed synthetic pathway.

Synthesis_Pathway cluster_0 Step 1: Formation of Piperidinone Ring cluster_1 Step 2: N-Benzylation Starting_Materials Appropriate Precursors Piperidinone 3,3-dimethylpiperidin-4-one Starting_Materials->Piperidinone Ring Formation Reaction Product This compound Piperidinone->Product Benzyl bromide, K2CO3

Caption: Proposed two-step synthesis of this compound.

The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.

Experimental_Workflow Reaction_Setup Combine Reactants: 3,3-dimethylpiperidin-4-one, benzyl bromide, K2CO3 in acetonitrile Reaction Reflux and Monitor by TLC Reaction_Setup->Reaction Workup Filter, Concentrate, Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide on the Chemical Properties of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of the heterocyclic compound 1-Benzyl-3,3-dimethylpiperidin-4-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of its fundamental characteristics.

Core Chemical Properties

This compound, with the CAS number 173186-91-9, is a derivative of piperidin-4-one featuring a benzyl group attached to the nitrogen atom and two methyl groups at the C3 position. These structural features are anticipated to influence its chemical reactivity, lipophilicity, and biological interactions.

PropertyValueSource
Molecular Formula C₁₄H₁₉NOPubChem
Molecular Weight 217.31 g/mol PubChem
Monoisotopic Mass 217.14667 DaPubChem.[1]
CAS Number 173186-91-9Parkway Scientific[2], ENAO Chemical Co., Ltd[3]
Appearance White powderENAO Chemical Co., Ltd[3]
Predicted XLogP3 2.1Parkway Scientific[2], PubChemLite[1]
Hydrogen Bond Donor Count 0Parkway Scientific[2]
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2Parkway Scientific[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, its synthesis can be inferred from general methods for preparing N-substituted 3,3-dialkyl-4-piperidones. A plausible synthetic route is illustrated below.

G General Synthetic Approach cluster_reactants Reactants Benzylamine Benzylamine Reaction Mannich Reaction Benzylamine->Reaction Dimethylacetone 1,3-Dimethylacetone Dimethylacetone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product 1-Benzyl-3,3-dimethyl- piperidin-4-one Reaction->Product

Caption: A potential synthetic pathway for this compound.

General Experimental Protocol (Hypothetical):

A common method for the synthesis of piperidin-4-one derivatives is the Mannich reaction.[4] For this compound, this would likely involve the condensation of benzylamine, formaldehyde, and 1,3-dimethylacetone.

Characterization:

The characterization of the final product would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and signals corresponding to the piperidine ring protons, including a singlet for the gem-dimethyl groups.

    • ¹³C NMR would display distinct resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring, including the quaternary carbon at the 3-position and the two methyl carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) would be expected in the region of 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the functional groups present: the ketone, the tertiary amine, and the aromatic ring.

  • Ketone Carbonyl Group: This group is susceptible to nucleophilic attack, allowing for a variety of derivatizations such as the formation of oximes, hydrazones, and semicarbazones.[5] It can also undergo reduction to the corresponding alcohol.

  • Tertiary Amine: The nitrogen atom is basic and can be protonated to form a salt. It can also participate in N-debenzylation reactions under certain catalytic conditions.

  • Benzyl Group: The aromatic ring can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions.

The compound should be stored at room temperature and protected from light and moisture.[3]

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the broader class of piperidin-4-one derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.

Known Activities of Piperidin-4-one Derivatives:

  • Antimicrobial and Antifungal Activity: Various substituted piperidin-4-ones have demonstrated efficacy against a range of bacterial and fungal strains.[6]

  • Anticancer Activity: The piperidin-4-one nucleus is a common feature in compounds designed as potential antitumor agents.[4] For instance, N-substituted 3,5-diarylidenepiperidin-4-ones have shown potent antiproliferative activity.

  • Central Nervous System (CNS) Activity: Piperidine derivatives are well-represented in drugs targeting the CNS, including analgesics and antipsychotics. The piperidine moiety is a key pharmacophore in many CNS-active compounds.[6]

  • Cholinesterase Inhibition: Benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[7]

The gem-dimethyl substitution at the 3-position of the piperidine ring in this compound is a notable structural feature. This substitution pattern can have a significant impact on the molecule's conformation and its ability to bind to biological targets. Further research is warranted to explore the specific biological activities and potential signaling pathway modulation by this particular compound.

G Potential Biological Applications of Piperidin-4-one Scaffold cluster_activities Pharmacological Activities Piperidin4one Piperidin-4-one Scaffold Antimicrobial Antimicrobial/ Antifungal Piperidin4one->Antimicrobial Anticancer Anticancer Piperidin4one->Anticancer CNS CNS Activity (Analgesic, Antipsychotic) Piperidin4one->CNS Cholinesterase Cholinesterase Inhibition Piperidin4one->Cholinesterase

Caption: Overview of the diverse biological activities associated with the piperidin-4-one core structure.

Conclusion

This compound is a heterocyclic compound with a molecular structure that suggests potential for diverse chemical modifications and a range of biological activities. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a foundational understanding based on its structural components and the known properties of related piperidin-4-one derivatives. Further experimental investigation into its synthesis, characterization, and pharmacological properties is necessary to fully elucidate its potential in medicinal chemistry and drug development. This document serves as a starting point for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and established synthetic pathway for 1-benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic ketone with potential applications as a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is based on the well-documented Dieckmann condensation route, which is widely used for the preparation of substituted 4-piperidones.

The synthesis of this compound is a multi-step process that begins with the formation of a diester intermediate through a double Michael addition, followed by an intramolecular cyclization to form the piperidone ring, and concluding with a hydrolysis and decarboxylation step. While specific literature for the 3,3-dimethyl derivative is scarce, the pathway is analogous to the extensively reported synthesis of 1-benzyl-3-methyl-4-piperidone.

Core Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

  • Double Michael Addition: Benzylamine is reacted with two equivalents of methyl methacrylate to form the key diester intermediate, N-benzyl-bis(2-methoxycarbonyl-2-propyl)amine.

  • Dieckmann Condensation: The diester undergoes an intramolecular cyclization reaction in the presence of a strong base, such as sodium methoxide or sodium hydride, to yield the cyclic β-keto ester, 1-benzyl-3-methoxycarbonyl-3-methylpiperidin-4-one.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis and heat to remove the methoxycarbonyl group at the 3-position, affording the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the analogous 1-benzyl-3-methyl-4-piperidone, which can serve as a reference for the expected outcomes in the synthesis of the 3,3-dimethyl derivative.

StepReactantsReagents/SolventsTemperature (°C)TimeYield (%)Reference
1. Double Michael Addition Benzylamine, Methyl Acrylate, Methyl MethacrylateMethanol6520 h84.56[1]
2. Dieckmann Condensation N-(2-methoxycarbonylethyl)-N-(2-methoxycarbonylisopropyl) benzylamineSodium Methoxide, Toluene855 h-[1]
3. Hydrolysis & Decarboxylation 1-Benzyl-3-methoxycarbonyl-3-methylpiperidin-4-one40% Sodium Hydroxide, ChloroformRoom Temperature--[1]
Overall Yield ----66.75[1]

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of 1-benzyl-3-methyl-4-piperidone for the proposed synthesis of this compound.

Step 1: Synthesis of N-benzyl-bis(2-methoxycarbonyl-2-propyl)amine (Double Michael Addition)
  • To a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add benzylamine (0.2 mol) and 50 mL of methanol.

  • Prepare a mixed solution of methyl methacrylate (0.4 mol) and 50 mL of methanol in the dropping funnel.

  • While stirring in an ice bath, slowly add the methyl methacrylate solution to the benzylamine solution.

  • After the addition is complete, allow the reaction mixture to return to room temperature and stir for an additional 30 minutes.

  • Heat the mixture to reflux in a 65°C oil bath and maintain for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol and any unreacted methyl methacrylate by distillation under reduced pressure to obtain the crude diester.

Step 2: Synthesis of 1-Benzyl-3-methoxycarbonyl-3,3-dimethylpiperidin-4-one (Dieckmann Condensation)
  • In a dry 500 mL three-neck flask under a nitrogen atmosphere, add 70 mL of anhydrous methanol.

  • Carefully add sodium metal (0.28 mol) in small portions to the methanol.

  • After the sodium has completely reacted, evaporate the excess methanol under reduced pressure until a white, viscous residue of sodium methoxide is obtained.

  • Add 150 mL of anhydrous toluene to the flask and heat the oil bath to 85°C.

  • Dissolve the crude N-benzyl-bis(2-methoxycarbonyl-2-propyl)amine (0.2 mol) in 50 mL of anhydrous toluene and add it dropwise to the sodium methoxide suspension over a period of 1 hour with vigorous stirring.

  • After the addition is complete, continue to reflux the mixture for 5 hours.

  • Cool the reaction mixture to room temperature.

Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
  • To the cooled reaction mixture from Step 2, carefully add 100 mL of water.

  • Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).

  • Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Heat the acidified aqueous solution to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the solution to room temperature and basify to pH 12 with a 40% sodium hydroxide solution.

  • Extract the aqueous layer with chloroform or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Double Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation start1 Benzylamine product1 N-benzyl-bis(2-methoxycarbonyl-2-propyl)amine start1->product1 Methanol, 65°C start2 Methyl Methacrylate (2 eq.) start2->product1 Methanol, 65°C product2 1-Benzyl-3-methoxycarbonyl-3,3-dimethylpiperidin-4-one product1->product2 1. Sodium Methoxide 2. Toluene, 85°C final_product This compound product2->final_product 1. HCl, Reflux 2. NaOH

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product benzylamine Benzylamine michael_addition Double Michael Addition benzylamine->michael_addition mma Methyl Methacrylate mma->michael_addition dieckmann Dieckmann Condensation michael_addition->dieckmann hydrolysis Hydrolysis & Decarboxylation dieckmann->hydrolysis extraction Extraction hydrolysis->extraction distillation Vacuum Distillation extraction->distillation final_product This compound distillation->final_product

Caption: Experimental workflow from starting materials to the final product.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 1-Benzyl-3,3-dimethylpiperidin-4-one, a piperidine derivative of interest in medicinal chemistry and drug design. Due to the limited availability of experimental data in public databases, this guide combines predicted spectroscopic information with a detailed, plausible experimental protocol for its synthesis and characterization.

Compound Identity

IUPAC Name This compound
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
CAS Number 173186-91-9

Spectroscopic Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1] This data is useful for the identification of the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺218.15395
[M+Na]⁺240.13589
[M-H]⁻216.13939
[M+NH₄]⁺235.18049
[M+K]⁺256.10983
[M]⁺217.14612

The following tables outline the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra for this compound, based on the analysis of related N-benzylpiperidone structures. Spectra are typically recorded in CDCl₃.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.25-7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.60Singlet2HBenzylic protons (-CH₂-Ph)
~ 2.70Triplet2H-CH₂-N-
~ 2.50Triplet2H-CH₂-C=O
~ 1.10Singlet6HGem-dimethyl protons (2 x -CH₃)

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~ 210Carbonyl carbon (C=O)
~ 138Quaternary aromatic carbon (C-Ar)
~ 129Aromatic carbons (CH-Ar)
~ 128Aromatic carbons (CH-Ar)
~ 127Aromatic carbons (CH-Ar)
~ 63Benzylic carbon (-CH₂-Ph)
~ 58Piperidine carbon (-CH₂-N-)
~ 54Piperidine carbon (-CH₂-C=O)
~ 45Quaternary piperidine carbon (C(CH₃)₂)
~ 24Methyl carbons (-CH₃)

The expected characteristic absorption bands in the IR spectrum of this compound are listed below.

Wavenumber (cm⁻¹)Functional Group
~ 3050-3030Aromatic C-H stretch
~ 2970-2850Aliphatic C-H stretch
~ 1715Ketone C=O stretch
~ 1600, 1495, 1450Aromatic C=C stretch
~ 1150-1100C-N stretch
~ 740, 700Aromatic C-H bend (monosubstituted)

Experimental Protocols

The following is a detailed, representative protocol for the synthesis and characterization of this compound, adapted from established methods for the N-alkylation of piperidone derivatives.

This procedure is based on the N-alkylation of 3,3-dimethylpiperidin-4-one with benzyl bromide.

Materials:

  • 3,3-dimethylpiperidin-4-one hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with 3,3-dimethylpiperidin-4-one hydrochloride (1.0 eq), add anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • To the stirring mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

  • Maintain the reaction at reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The purified product would be characterized by the following standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the ketone carbonyl.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

experimental_workflow Experimental Workflow for this compound start Start Materials: 3,3-dimethylpiperidin-4-one HCl Benzyl bromide K₂CO₃, Acetonitrile reaction N-Alkylation Reaction: - Stirring at room temperature - Reflux for 12-18 hours start->reaction Combine and heat workup Aqueous Workup: - Filtration - Extraction with CH₂Cl₂ - Washing with NaHCO₃ and Brine reaction->workup Cool and process purification Purification: - Drying over Na₂SO₄ - Concentration - Column Chromatography workup->purification Isolate crude product product Final Product: This compound purification->product Obtain pure compound characterization Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry - IR Spectroscopy product->characterization Spectroscopic Analysis

References

An In-Depth Technical Guide to 1-Benzyl-3,3-dimethylpiperidin-4-one and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental evaluation of structural analogs based on the 1-benzyl-3,3-dimethylpiperidin-4-one core. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, ranging from neuroprotective to anticancer effects. This document details key findings, presents quantitative data in a structured format, outlines experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Core Structure and Pharmacological Significance

The this compound scaffold serves as a privileged structure in drug discovery. The piperidine ring, a common motif in many pharmaceuticals, combined with a benzyl group, offers a versatile platform for structural modifications. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a wide spectrum of biological activities. Research has primarily focused on four key areas: cholinesterase inhibition for the potential treatment of Alzheimer's disease, anticancer and antimitotic activities, and N-type calcium channel blockade for neurological conditions.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is typically achieved through multi-step reactions. A common strategy involves the Dieckmann condensation of N,N-bis(β-propionic acid methyl ester) benzylamine to form the piperidone ring, followed by hydrolysis and decarboxylation. Further modifications can be introduced at various positions of the benzyl and piperidine rings to explore structure-activity relationships.

Pharmacological Activities and Quantitative Data

The structural analogs of this compound have demonstrated a range of biological activities. The following sections summarize the key findings and present the available quantitative data in tabular format for ease of comparison.

Cholinesterase Inhibitory Activity

Several 1-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Compound IDModification from Core StructureTargetIC50 (µM)Reference
9a Benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneAChE3.14 ± 1.12[1]
9m 4-Chloro substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneAChE0.21 ± 0.03[1]
9j 4-Fluoro substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinoneBChE3.71 ± 1.88[1]
15b Ortho-methyl substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinonehuman AChE1.49 ± 0.43[1]
15b Ortho-methyl substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinonehuman BChE1.33 ± 0.55[1]
15j 4-Fluoro substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinonehuman AChE1.25 ± 0.48[1]
15j 4-Fluoro substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinonehuman BChE0.66 ± 0.22[1]
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.00056[2]
19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE0.0012
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057[3]
Compound 19 2-phenylacetate moiety with a fluorine atom at the para positionAChE5.10 ± 0.24[4]
Compound 21 BuChE6.16 ± 0.29[4]
Anticancer and Cytotoxic Activity

The anticancer potential of piperidine derivatives has been explored against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Compound IDModification from Core StructureCell LineIC50 (µM)Reference
5a 1-(4-chlorobenzhydryl)piperazine derivativeHUH7 (Liver)10-20[5]
5a 1-(4-chlorobenzhydryl)piperazine derivativeHCT-116 (Colon)10-20[5]
5a 1-(4-chlorobenzhydryl)piperazine derivativeMCF7 (Breast)10-20[5]
CYT-Rx20 β-nitrostyrene derivativeMCF-7 (Breast)0.81 ± 0.04 µg/mL[6]
CYT-Rx20 β-nitrostyrene derivativeMDA-MB-231 (Breast)1.82 ± 0.05 µg/mL[6]
A13 Asymmetric dihydropyridine derivativeRaji, K562, Fen, HeLa< 1[7]
Antimitotic Activity

Certain N-benzyl piperidin-4-one derivatives have been shown to possess antimitotic activity, which is the ability to inhibit cell division (mitosis). This is a key mechanism for many anticancer drugs. The antimitotic activity is often assessed using the Allium cepa root tip assay, where the mitotic index (the ratio of dividing cells to the total number of cells) is measured.

CompoundConcentrationMitotic Index (%)Inhibition (%)
N-Benzyl piperidin-4-one oxime 200 µg/ml2868
N-Benzyl piperidin-4-one oxime 400 µg/ml1879
N-Benzyl piperidin-4-one oxime 600 µg/ml1286
Methotrexate (Standard) 0.5 µg/ml1088

Data adapted from a study on the antimitotic activity of N-benzyl piperidin-4-one oxime.[8][9]

N-type Calcium Channel Blocking Activity

Analogs of 1-benzyl-4-piperidinylaniline have been identified as blockers of neuronal N-type voltage-sensitive calcium channels.[10][11] These channels play a role in pain signaling, making their blockers potential analgesic agents.

Compound SeriesAssayActivityReference
4-piperidinylaniline analogsIMR32 AssayHigh Affinity[10][11]
PiperidinesPerforated patch clamp on HEK cellsInhibition constant of 120 µM (Haloperidol)[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Synthesis of 1-Benzyl-4-piperidone

A general procedure for the synthesis of 1-benzyl-4-piperidone, a key intermediate, is as follows:

  • Preparation of N,N-bis(β-propionic acid methyl ester) benzylamine: Benzylamine is reacted with methyl acrylate in the presence of a suitable solvent like methanol.

  • Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium methoxide, in an inert solvent like toluene to induce intramolecular cyclization, forming the piperidone ring.

  • Hydrolysis and Decarboxylation: The β-keto ester obtained from the Dieckmann condensation is then hydrolyzed and decarboxylated by refluxing with an acid, such as hydrochloric acid, to yield 1-benzyl-4-piperidone.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.[1]

  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BChE).

  • Procedure:

    • Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

Antimitotic Activity Assay (Allium cepa Root Tip Assay)

This assay is a simple and effective method for evaluating the antimitotic and cytotoxic potential of chemical compounds.[8][9]

  • Onion Bulb Preparation: Use healthy onion bulbs of uniform size. Suspend the bulbs in water to allow root growth.

  • Treatment: Once the roots reach a certain length (e.g., 2-3 cm), transfer the bulbs to solutions containing different concentrations of the test compound for a specific duration. A positive control (e.g., methotrexate) and a negative control (water) should be included.

  • Root Tip Fixation and Staining:

    • Cut the root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

    • Hydrolyze the root tips in acid (e.g., 1N HCl).

    • Stain the root tips with a suitable stain (e.g., acetocarmine or orcein).

  • Microscopic Examination:

    • Prepare a squash of the root tip on a microscope slide.

    • Observe the cells under a microscope and count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells.

  • Data Analysis: Calculate the Mitotic Index (MI) using the formula: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100 A decrease in the mitotic index compared to the negative control indicates antimitotic activity.

N-type Calcium Channel Blocking Assay (Patch-Clamp Electrophysiology)

Whole-cell patch-clamp is a gold-standard technique for studying ion channel activity.[12]

  • Cell Preparation: Use a cell line that expresses N-type calcium channels (e.g., human embryonic kidney (HEK) cells transfected with the channel subunits).

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Use an intracellular solution containing a cesium-based salt to block potassium channels and an extracellular solution containing the test compound.

    • Apply a voltage protocol to elicit calcium channel currents.

  • Data Acquisition and Analysis:

    • Record the calcium currents in the absence and presence of different concentrations of the test compound.

    • Measure the peak current amplitude at each concentration.

    • Construct a concentration-response curve and calculate the IC50 value for the channel blockade.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacological activities of this compound analogs.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis Action Potential Action Potential Action Potential->ACh_vesicle Triggers Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal Transduction Signal Transduction AChR->Signal Transduction Activation Inhibitor 1-Benzylpiperidine Analog (Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of 1-benzylpiperidine analogs on AChE.

Anticancer_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway Piperidine_Analog 1-Benzylpiperidine Analog G1_S_Checkpoint G1/S Checkpoint Piperidine_Analog->G1_S_Checkpoint Induces G2_M_Checkpoint G2/M Checkpoint Piperidine_Analog->G2_M_Checkpoint Induces Pro-apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax) Piperidine_Analog->Pro-apoptotic_Proteins Upregulates Anti-apoptotic_Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Piperidine_Analog->Anti-apoptotic_Proteins Downregulates Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Checkpoint->Cell_Cycle_Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Pro-apoptotic_Proteins->Caspase_Activation Anti-apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed anticancer mechanisms of 1-benzylpiperidine analogs involving cell cycle arrest and apoptosis.

Experimental_Workflow_Antimitotic start Start onion_prep Prepare Allium cepa bulbs and germinate roots start->onion_prep treatment Treat with different concentrations of piperidine analog onion_prep->treatment fixation Fix and stain root tips treatment->fixation microscopy Microscopic observation and cell counting fixation->microscopy analysis Calculate Mitotic Index microscopy->analysis end End analysis->end

Caption: Experimental workflow for the Allium cepa antimitotic assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The diverse biological activities, including cholinesterase inhibition, anticancer effects, and N-type calcium channel blockade, highlight the versatility of this chemical class. The data and protocols presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

  • Synthesis of novel analogs: Exploring a wider range of substitutions on both the benzyl and piperidine rings to optimize potency and selectivity for specific targets.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.

  • Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and efficacy of the most promising compounds in animal models.

  • Structure-activity relationship (SAR) studies: Systematically investigating the relationship between chemical structure and biological activity to guide the rational design of new and improved analogs.

By leveraging the information provided in this technical guide, researchers can accelerate the discovery and development of novel therapeutics based on the this compound core structure.

References

The N-Benzylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This unique structural amalgam, featuring a basic piperidine ring coupled with a lipophilic benzyl group, facilitates critical interactions with a diverse array of biological targets.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of the pharmacological profile of N-benzylpiperidine derivatives, with a focus on their quantitative activity, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

I. Quantitative Pharmacological Data of N-Benzylpiperidine Derivatives

The therapeutic potential of N-benzylpiperidine derivatives has been extensively explored against a range of biological targets implicated in various disease states, most notably neurodegenerative disorders like Alzheimer's disease. The following tables summarize the quantitative data for several N-benzylpiperidine derivatives, highlighting their inhibitory potency against key enzymes and their binding affinity for specific transporters.

Table 1: Inhibitory Activity of N-Benzylpiperidine Derivatives against Cholinesterases (AChE and BChE)

CompoundTargetIC50 (µM)Source
d5AChE6.89[3]
d10AChE3.22[3]
19AChE5.10 ± 0.24[4]
19BuChE26.78 ± 0.81[4]
7AChE28-41[4]
8AChE28-41[4]
9AChE28-41[4]
10AChE28-41[4]
4aAChE2.08 ± 0.16[5]
4aBuChE7.41 ± 0.44[5]
28AChE0.41 ± 1.25[6]
20AChE5.94 ± 1.08[6]
5AChE0.03 ± 0.07[6]
15beeAChE0.39 ± 0.11[2]
15jeqBChE0.16 ± 0.04[2]
15bhuAChE1.49 ± 0.43[2]
15bhuBuChE1.33 ± 0.55[2]
15jhuAChE1.25 ± 0.48[2]
15jhuBuChE0.66 ± 0.22[2]
9mAChE0.21 ± 0.03[2]
5dAChE0.013 ± 0.0021[7]
5aAChE0.09 ± 0.002[7]
5bAChE0.63 ± 0.0002[7]

eeAChE: Electric eel Acetylcholinesterase, eqBChE: Equine Butyrylcholinesterase, huAChE: Human Acetylcholinesterase, huBuChE: Human Butyrylcholinesterase

Table 2: Binding Affinity of N-Benzylpiperidine Derivatives for Serotonin Transporter (SERT)

CompoundTargetKi (µM)Source
12-16SERTLow micromolar range[8]
21SERT25.5 ± 1.01[8]

Table 3: Inhibitory Activity of N-Benzylpiperidine Derivatives against Other Targets

CompoundTargetIC50 (nM)Source
d5HDAC170[3]
d10HDAC450[3]
L55USP740.8[9]
L55 (LNCaP cells)USP729.6[9]
L55 (RS4;11 cells)USP741.6[9]
X20USP77.6[9]
X26USP78.2[9]
J21USP741.35 ± 2.16[10]

HDAC: Histone Deacetylase, USP7: Ubiquitin-specific-processing protease 7

II. Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of pharmacological data and for the design of future studies. This section details the key protocols employed in the characterization of N-benzylpiperidine derivatives.

A. Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of N-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using the spectrophotometric method developed by Ellman.[2][11][12]

Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[13][14]

Materials and Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)[11]

  • DTNB solution (10 mM in phosphate buffer)[11]

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)[11]

  • AChE or BChE solution (e.g., 1 U/mL in phosphate buffer)[11]

  • Test compounds (dissolved in a suitable solvent like DMSO)[11]

  • 96-well clear, flat-bottom microplate[11]

  • Microplate reader capable of kinetic measurements at 412 nm[11]

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[11]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent.[11]

    • Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[11]

  • Pre-incubation: Add the buffer, enzyme, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[11][14]

  • Initiate Reaction: Add the substrate (ATCI or BTCI) to all wells to start the reaction.[11]

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 3-5 minutes) using a microplate reader.[11][14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[14]

G Workflow for Cholinesterase Inhibition Assay (Ellman's Method) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme) Plate Plate Setup (Add Buffer, Enzyme, DTNB, Test Compound/Solvent) Reagents->Plate Compounds Prepare Test Compound Serial Dilutions Compounds->Plate Preincubation Pre-incubate Plate->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Measure Kinetic Measurement (Read Absorbance at 412 nm) Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: General workflow for an AChE/BChE inhibition assay.

B. Serotonin Transporter (SERT) Radioligand Binding Assay

The affinity of N-benzylpiperidine derivatives for the serotonin transporter is typically determined through competitive radioligand binding assays.[1]

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to SERT. The amount of radioactivity remaining bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials and Reagents:

  • Membrane preparation from cells expressing human SERT (e.g., HEK293 cells)[1]

  • Radioligand (e.g., [³H]-Paroxetine)[15]

  • Non-labeled SERT inhibitor for non-specific binding determination (e.g., Fluoxetine)[1]

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[1]

  • Wash Buffer (ice-cold assay buffer)[1]

  • Glass fiber filter plate[1]

  • Scintillation cocktail[1]

  • Liquid scintillation counter[1]

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds. Dilute the radioligand and the membrane preparation in the assay buffer.[1]

  • Incubation Setup (in a 96-well plate):

    • Total Binding: Membrane preparation + radioligand + assay buffer.[1]

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled SERT inhibitor.[1]

    • Test Compound: Membrane preparation + radioligand + test compound at various concentrations.[1]

  • Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[16]

  • Filtration and Washing: Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[1][16]

  • Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.[1]

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.[1]

G Workflow for SERT Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Plate Plate Setup (Total, Non-specific, & Test Compound Wells) Reagents->Plate Incubation Incubate to Reach Equilibrium Plate->Incubation Filtration Filtration and Washing Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Calc_IC50 Determine IC50 Calc_Specific->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: General workflow for a competitive radioligand binding assay.

C. Cell-Based Assay for BACE-1 Inhibition

The activity of N-benzylpiperidine derivatives as inhibitors of β-secretase 1 (BACE-1) can be evaluated in a cellular context to assess their efficacy in a more physiologically relevant environment.[17]

Principle: This assay measures the reduction of BACE-1 cleavage products, such as soluble amyloid precursor protein beta (sAPPβ) or amyloid-beta (Aβ) peptides, in the conditioned medium of cells overexpressing amyloid precursor protein (APP) after treatment with a test compound.[17][18]

Materials and Reagents:

  • Cell line overexpressing human APP (e.g., HEK293-APP)[18]

  • Cell culture medium and supplements

  • Test compounds

  • ELISA kit for the detection of sAPPβ or Aβ40/42[17]

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.[17]

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for APP processing and secretion of cleavage products.[17]

  • Sample Collection: Collect the conditioned medium from each well.

  • Quantification of BACE-1 Products: Measure the concentration of sAPPβ or Aβ peptides in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.[17]

  • Data Analysis:

    • Generate a standard curve from the ELISA data.

    • Calculate the concentration of the BACE-1 cleavage product in each sample.

    • Determine the percentage of reduction in the cleavage product for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[17]

G Workflow for Cell-Based BACE-1 Inhibition Assay cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Plate_Cells Plate APP-expressing Cells Treat Treat with Test Compound/Vehicle Plate_Cells->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Collect_Medium Collect Conditioned Medium Incubate->Collect_Medium ELISA Quantify sAPPβ or Aβ (ELISA) Collect_Medium->ELISA Calc_IC50 Calculate IC50 ELISA->Calc_IC50

Caption: General workflow for a cell-based BACE-1 inhibition assay.

III. Signaling Pathways and Mechanisms of Action

N-benzylpiperidine derivatives exert their pharmacological effects by modulating specific signaling pathways. Their ability to engage in cation-π interactions with aromatic residues in protein binding sites is a key feature contributing to their affinity and efficacy.[1]

A. Cholinergic Signaling Pathway

In the context of Alzheimer's disease, the primary mechanism of action for many N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE).

Mechanism: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these derivatives increase the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

G Mechanism of AChE Inhibition by N-Benzylpiperidine Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binding CholineAcetate CholineAcetate N_benzylpiperidine N-Benzylpiperidine Derivative N_benzylpiperidine->AChE Inhibition Signal Postsynaptic Signal ACh_receptor->Signal

Caption: Modulation of cholinergic signaling by AChE inhibitors.

B. Serotonergic Signaling Pathway

Certain N-benzylpiperidine derivatives also target the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission.

Mechanism: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting SERT, these compounds increase the synaptic concentration of serotonin, leading to enhanced serotonergic signaling. This mechanism is the basis for the action of many antidepressant drugs.

G Mechanism of SERT Inhibition by N-Benzylpiperidine Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_synthesis Serotonin (5-HT) Synthesis Serotonin_release 5-HT Release Serotonin_synthesis->Serotonin_release Serotonin Serotonin (5-HT) Serotonin_release->Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin->Serotonin_receptor Binding N_benzylpiperidine N-Benzylpiperidine Derivative N_benzylpiperidine->SERT Inhibition Signal Postsynaptic Signal Serotonin_receptor->Signal

Caption: Modulation of serotonergic signaling by SERT inhibitors.

IV. Conclusion

The N-benzylpiperidine scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its structural and chemical tractability allows for the creation of potent and selective modulators of a wide range of biological targets. The data and protocols presented in this guide underscore the significant research efforts dedicated to this class of compounds and provide a solid foundation for future investigations in this promising area of medicinal chemistry. The development of multi-target-directed ligands based on the N-benzylpiperidine core represents a particularly exciting frontier, offering the potential for more effective treatments for complex multifactorial diseases.[11][19]

References

The N-Benzylpiperidine-4-one Scaffold: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3,3-dimethylpiperidin-4-one core structure represents a significant "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, demonstrating its versatility and importance in drug discovery.[1] While direct and extensive research on this compound is emerging, the broader class of N-benzylpiperidine-4-one derivatives has been extensively studied, revealing significant potential across several therapeutic areas. This technical guide consolidates the existing research on these derivatives to illuminate the potential applications, experimental approaches, and underlying mechanisms relevant to the this compound core.

Potential Research Applications

The N-benzylpiperidine moiety is a cornerstone in the design of various therapeutic agents due to its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[2] Research into its derivatives has primarily focused on neurodegenerative diseases, infectious diseases, and conditions related to oxidative stress.

Cholinesterase Inhibition for Alzheimer's Disease

A major thrust of research into N-benzylpiperidine derivatives lies in their capacity as cholinesterase inhibitors for the management of Alzheimer's disease (AD).[3][4] According to the cholinergic hypothesis, cognitive deficits in AD are linked to a decline in the neurotransmitter acetylcholine (ACh).[5] Inhibiting the enzymes responsible for ACh degradation—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy.[1][5]

Derivatives of the N-benzylpiperidine scaffold have shown potent inhibitory activity against both AChE and BChE.[4] The design of these inhibitors often leverages the piperidine ring's tertiary nitrogen, which can interact with the anionic site of cholinesterases, while the benzyl group can be modified to interact with other regions of the enzyme, such as the peripheral anionic site (PAS).[5][6] This dual interaction can lead to highly potent and selective inhibitors. Some derivatives have demonstrated efficacy in animal models, improving memory in scopolamine-induced cognitive impairment.[4]

Antimicrobial and Antifungal Agents

Several studies have explored the synthesis of N-benzylpiperidine-4-one derivatives as novel antimicrobial agents.[7] These compounds have been tested against a range of gram-positive and gram-negative bacteria, as well as various fungal strains.[7][8] The results indicate that the scaffold can be modified to produce compounds with a broad spectrum of activity, with some derivatives showing potent efficacy against Escherichia coli and Aspergillus niger.[7] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant infections.

Antioxidant Properties

The N-benzylpiperidine scaffold has also been investigated as a basis for compounds with antioxidant properties.[4][9] Oxidative stress is implicated in a variety of diseases, including neurodegenerative disorders. Compounds that can scavenge free radicals may offer neuroprotective benefits.[10] Studies have shown that certain derivatives of this scaffold exhibit significant antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][9] This suggests a potential for developing multi-target ligands that combine cholinesterase inhibition with neuroprotective antioxidant effects for diseases like AD.[10]

Quantitative Data: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

The following tables summarize the in vitro inhibitory activities of various N-benzylpiperidine derivatives against cholinesterases from different sources. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Inhibitory Activity (IC₅₀, µM) of 1,3-dimethylbenzimidazolinone Derivatives Containing a Benzylpiperidine Moiety against Cholinesterases. [4]

CompoundReeAChE IC₅₀ (µM)eqBChE IC₅₀ (µM)
15b 4-Br0.39 ± 0.111.15 ± 0.24
15j 4-Cl1.05 ± 0.320.16 ± 0.04
Donepezil -0.02 ± 0.013.51 ± 0.81
Tacrine -0.24 ± 0.050.06 ± 0.01
eeAChE: electric eel acetylcholinesterase; eqBChE: equine butyrylcholinesterase.

Table 2: Inhibitory Activity (IC₅₀, µM) of N-benzylpiperidine Carboxamide Derivatives against Acetylcholinesterase. [3]

CompoundStructureAChE IC₅₀ (µM)
20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94 ± 1.08
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25
Donepezil -0.05 ± 0.01

Table 3: Dual Inhibitory Activity (IC₅₀ or Kᵢ, µM) of 1-Benzylpiperidine Derivatives against Cholinesterases and Serotonin Transporter (h-SERT). [11][12]

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)h-SERT Kᵢ (µM)
8 (1-(3-Fluorobenzyl)piperidine derivative)28.16 ± 1.15> 500> 100
9 (1-(3-Chlorobenzyl)piperidine derivative)35.48 ± 1.21> 500> 100
19 (1-Benzylpiperidine phenylacetate derivative)5.10 ± 0.2426.78 ± 0.81196.6 ± 11.34
Galantamine 1.19 ± 0.04613.49 ± 0.52-

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds based on the this compound scaffold. The following are generalized protocols adapted from the literature.

General Synthesis of N-Benzylpiperidine-4-one Derivatives

This protocol describes a common method for the N-alkylation of a piperidone core.[13][14]

Materials:

  • Substituted 4-piperidone

  • Substituted benzyl bromide or benzyl chloride (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous methanol or N,N-dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the substituted 4-piperidone in the chosen anhydrous solvent (e.g., methanol) in a reaction vessel.

  • Add the inorganic base (e.g., K₂CO₃) to the solution.

  • While stirring, add the substituted benzyl bromide/chloride to the mixture.

  • Heat the reaction mixture to reflux (e.g., 85 °C) and maintain for several hours (e.g., 5 hours), monitoring the reaction's progress using thin-layer chromatography (TLC).[4][14]

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for determining AChE and BChE inhibitory activity.[4][5]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound solutions at various concentrations

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution

  • 96-well microplate and microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).

  • Add the enzyme solution (AChE or BChE) to each well and incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular time intervals. The absorbance increases as the substrate is hydrolyzed, producing a yellow-colored product.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[8]

Materials:

  • Test compound solutions

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Standard antibiotics (positive control)

Procedure:

  • Perform a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with standard antibiotic) and a negative control (microorganism with no compound).

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.[4][9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound solutions at various concentrations

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • In a set of test tubes or a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Prepare a control sample containing only methanol and the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (color change from purple to yellow).

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for the test compound.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of key processes and relationships relevant to the study of this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 3,3-Dimethyl-4-piperidone C N-Alkylation Reaction A->C B Substituted Benzyl Halide (e.g., Benzyl Bromide) B->C D Crude 1-Benzyl-3,3-dimethyl piperidin-4-one Derivative C->D Base (e.g., K2CO3) Solvent (e.g., Methanol) Heat E Purification (Column Chromatography) D->E F Pure Target Compound E->F

Caption: Generalized synthetic workflow for N-benzylpiperidine-4-one derivatives.

G Mechanism of Cholinesterase Inhibition cluster_synapse Cholinergic Synapse cluster_outcome Therapeutic Outcome ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates (Signal Transmission) AChE AChE Enzyme ACh->AChE Hydrolysis (Signal Termination) Outcome Increased ACh in Synapse Enhanced Cholinergic Signaling Inhibitor N-Benzylpiperidine Derivative (Inhibitor) Inhibitor->AChE Blocks Active Site

Caption: Action of a piperidine-based inhibitor in the cholinergic signaling pathway.

G cluster_phase1 Synthesis & Characterization cluster_phase2 Primary In Vitro Screening cluster_phase3 Data Analysis & Lead Identification A Compound Synthesis B Purification & Structural Characterization (NMR, MS) A->B C Cholinesterase Inhibition Assay B->C D Antimicrobial Susceptibility Testing B->D E Antioxidant Activity Assay B->E F Calculate IC50 / MIC Values C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Identify Lead Compound(s) G->H

Caption: Experimental workflow for the biological screening of novel compounds.

References

An In-Depth Technical Guide to the Stereochemistry of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of 1-benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule in published literature, this guide draws upon established principles of conformational analysis of piperidin-4-ones and spectroscopic data from closely related analogs to provide a comprehensive overview.

Introduction

Substituted piperidin-4-ones are crucial scaffolds in the development of various therapeutic agents. Their three-dimensional structure, governed by the stereochemistry of the piperidine ring and its substituents, plays a pivotal role in their biological activity. This compound combines the conformational features of a piperidine ring with the steric and electronic influence of a benzyl group on the nitrogen atom and gem-dimethyl groups at the C3 position. Understanding the interplay of these structural features is essential for predicting its reactivity and interaction with biological targets.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for the preparation of N-substituted piperidin-4-ones. A common and effective approach is the Mannich-type cyclization reaction.

General Synthetic Pathway

A plausible synthetic route involves the condensation of benzylamine, formaldehyde (or a synthetic equivalent like paraformaldehyde), and a precursor to the acetone enolate bearing the gem-dimethyl group. A more direct approach would be the N-alkylation of 3,3-dimethylpiperidin-4-one with benzyl bromide.

Synthesis_Pathway cluster_0 Method 1: Mannich-type Reaction cluster_1 Method 2: N-Alkylation Benzylamine Benzylamine Intermediate_1 Cyclized Intermediate Benzylamine->Intermediate_1 + Formaldehyde Formaldehyde Formaldehyde->Intermediate_1 + Dimethylacetone_dicarboxylate Dimethyl 3,3-dimethyl-4-oxopimelate Dimethylacetone_dicarboxylate->Intermediate_1 + Target_1 1-Benzyl-3,3-dimethyl- piperidin-4-one Intermediate_1->Target_1 Hydrolysis & Decarboxylation Piperidinone 3,3-Dimethylpiperidin-4-one Target_2 1-Benzyl-3,3-dimethyl- piperidin-4-one Piperidinone->Target_2 + Benzyl_bromide Benzyl Bromide Benzyl_bromide->Target_2 Base

Figure 1: General synthetic strategies for this compound.
Experimental Protocol (Illustrative)

The following is an illustrative protocol for the N-alkylation of 3,3-dimethylpiperidin-4-one, based on general procedures for similar reactions.

  • Materials: 3,3-dimethylpiperidin-4-one hydrochloride, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), ethyl acetate (EtOAc), brine.

  • Procedure:

    • To a solution of 3,3-dimethylpiperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Stereochemical and Conformational Analysis

The stereochemistry of this compound is primarily concerned with the conformation of the piperidine ring. Due to the presence of an sp²-hybridized carbonyl carbon at the C4 position, the ring is expected to exhibit a degree of flattening at this position. However, the overall conformation is predicted to be a chair form to minimize steric and torsional strain.

Conformational Equilibrium

The piperidine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms. For most substituted piperidin-4-ones, the chair conformation is significantly more stable. The introduction of the benzyl group on the nitrogen atom and the gem-dimethyl groups at C3 influences the conformational preference.

Conformational_Equilibrium Chair_Eq Chair (Equatorial Benzyl) Chair_Ax Chair (Axial Benzyl) Chair_Eq->Chair_Ax Ring Inversion Boat Boat Chair_Eq->Boat Higher Energy Transition Twist_Boat Twist-Boat Boat->Twist_Boat

Figure 2: Conformational equilibrium of the piperidine ring.

The benzyl group on the nitrogen can occupy either an axial or an equatorial position. Generally, bulky substituents on the nitrogen of a piperidine ring prefer the equatorial orientation to minimize 1,3-diaxial interactions. Therefore, the most stable conformation of this compound is expected to be a chair conformation with the benzyl group in an equatorial position. The gem-dimethyl groups at C3 will have one methyl group in an axial and one in an equatorial position.

Spectroscopic Data Analysis (Based on Analogs)

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton(s)Predicted Chemical Shift (ppm)MultiplicityNotes
H-2 (axial & equatorial)2.5 - 2.8mProtons adjacent to the nitrogen.
H-5 (axial & equatorial)2.6 - 2.9mProtons adjacent to the carbonyl group.
H-6 (axial & equatorial)2.4 - 2.7mProtons adjacent to the nitrogen.
CH₃ (axial & equatorial)1.0 - 1.3sTwo singlets for the two methyl groups.
N-CH₂-Ph3.5 - 3.7sBenzylic methylene protons.
Aromatic-H7.2 - 7.4mProtons of the benzyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon(s)Predicted Chemical Shift (ppm)
C=O (C-4)208 - 212
C-258 - 62
C-340 - 45
C-550 - 55
C-658 - 62
C(CH₃)₂25 - 30
N-CH₂-Ph62 - 65
Aromatic-C127 - 138

Experimental Protocols for Stereochemical Analysis

To definitively determine the stereochemistry and conformation of this compound, a combination of spectroscopic and analytical techniques would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to analyze include the chemical shifts of the ring protons and the coupling constants (J-values) between them. Large vicinal coupling constants (J ≈ 10-13 Hz) between adjacent axial protons are indicative of a chair conformation.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. For example, correlations between the axial protons at C2 and C6 with the axial methyl group at C3 would provide strong evidence for a chair conformation.

NMR_Workflow Sample 1-Benzyl-3,3-dimethyl- piperidin-4-one 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Initial Assignments Data_Analysis Data Analysis 2D_NMR->Data_Analysis Structure_Elucidation Structure and Conformation Elucidation Data_Analysis->Structure_Elucidation

Figure 3: Workflow for NMR-based stereochemical analysis.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of the solid-state conformation.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

  • Analysis: The refined crystal structure will provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the conformation of the molecule in the solid state.

Conclusion

The stereochemistry of this compound is predicted to be dominated by a chair conformation of the piperidine ring with the bulky benzyl group occupying an equatorial position to minimize steric strain. While specific experimental data for this compound is limited, analysis of related structures and general principles of conformational analysis provide a robust model for its three-dimensional structure. Definitive elucidation of its stereochemistry would necessitate detailed NMR spectroscopic studies and single-crystal X-ray diffraction analysis. This understanding is critical for its potential application in drug design and as a synthetic intermediate.

Unveiling the Profile of 1-Benzyl-3,3-dimethylpiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-Benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic ketone with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of public domain data specifically for this compound, this guide leverages information on closely related analogues, such as N-Benzyl-4-piperidone, to present a robust framework for its synthesis, purification, and analytical characterization.

Core Compound Properties

While specific experimental data for this compound is not extensively documented, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
Molecular FormulaC₁₄H₁₉NOPubChem
Monoisotopic Mass217.1467 g/mol PubChem
Predicted XlogP2.5PubChem

Synthesis Pathway

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of N-substituted piperidin-4-ones. A common approach involves the Dieckmann condensation or a multi-component reaction. A generalized synthetic scheme is presented below.

Synthesis_Pathway Plausible Synthesis of this compound cluster_reactants Starting Materials Benzylamine Benzylamine Reaction_Step_1 Ring opening and amide formation Benzylamine->Reaction_Step_1 3,3-Dimethyl-glutaric_anhydride 3,3-Dimethylglutaric anhydride 3,3-Dimethyl-glutaric_anhydride->Reaction_Step_1 Intermediate N-Benzyl-3,3-dimethyl -4-oxobutanoic acid Reaction_Step_1->Intermediate Reaction_Step_2 Intramolecular cyclization (e.g., Dieckmann condensation) Intermediate->Reaction_Step_2 Product 1-Benzyl-3,3-dimethyl -piperidin-4-one Reaction_Step_2->Product Analytical_Workflow Analytical Workflow for this compound Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC NMR ¹H and ¹³C NMR Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS Final_Report Comprehensive Characterization Report HPLC->Final_Report NMR->Final_Report IR->Final_Report MS->Final_Report

Methodological & Application

Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one via Dieckmann condensation

Author: BenchChem Technical Support Team. Date: December 2025

The requested synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one via Dieckmann condensation involves the intramolecular cyclization of a dicarboxylic acid ester to form a β-keto ester. This reaction is a fundamental tool in organic chemistry for the formation of five- and six-membered rings.

The Dieckmann condensation is an intramolecular reaction of a diester with a base to give a β-keto ester. For the synthesis of this compound, a suitable acyclic diester precursor would be required. This precursor would possess a nitrogen atom at the 1-position, a benzyl group attached to the nitrogen, two methyl groups at the 3-position, and ester functionalities at the termini of the carbon chain that will form the piperidinone ring.

General Principles of the Dieckmann Condensation

The reaction mechanism involves the following key steps:

  • Deprotonation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming an enolate ion.

  • Intramolecular Nucleophilic Acyl Substitution: The enolate ion then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic β-keto ester intermediate.

  • Elimination: The intermediate collapses, eliminating the leaving group (an alkoxide) to form the cyclic β-keto ester.

  • Acidic Workup: An acidic workup is typically performed to neutralize the base and protonate the enolate, yielding the final β-keto ester product.

Below is a generalized workflow for a Dieckmann condensation reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Diester Precursor D Deprotonation (Enolate Formation) A->D B Anhydrous Solvent B->D C Strong Base (e.g., NaOEt) C->D E Intramolecular Cyclization D->E F Elimination of Alkoxide E->F G Acidic Quench F->G H Extraction G->H I Purification (e.g., Chromatography) H->I J Cyclic β-Keto Ester Product I->J

Figure 1. Generalized workflow for a Dieckmann condensation reaction.

Safety and Handling

The Dieckmann condensation often involves the use of strong bases, such as sodium metal or sodium hydride, which are highly reactive and require careful handling in an inert, anhydrous atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. For detailed safety protocols and handling of specific reagents, it is essential to consult the relevant Safety Data Sheets (SDS).

Note: This information is provided for educational purposes only. The synthesis of chemical compounds should only be carried out by trained professionals in a controlled laboratory setting.

Application Notes and Protocols: 1-Benzyl-3,3-dimethylpiperidin-4-one in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Benzyl-3,3-dimethylpiperidin-4-one as a versatile scaffold in drug design. This key intermediate serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules with potential therapeutic applications in neurodegenerative diseases, oncology, and infectious diseases.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine core, a benzyl group on the nitrogen atom, and two methyl groups at the 3-position. This structural arrangement offers several advantages in medicinal chemistry. The N-benzyl group can engage in crucial cation-π and π-π interactions with biological targets, while the piperidine ring provides a three-dimensional framework that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. The dimethyl substitution at the 3-position can influence the conformational rigidity and metabolic stability of the resulting derivatives.

Applications in Drug Design

The 1-benzylpiperidine motif is a common feature in numerous approved drugs and clinical candidates.[1] Derivatives of this compound have shown promise in several therapeutic areas.

Alzheimer's Disease: Cholinesterase Inhibitors

A primary application of this scaffold is in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[2][3][4] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improvements in cognitive function.[2][3][4]

A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety have been synthesized and evaluated for their cholinesterase inhibitory activity.[2][3][4] Several of these compounds have demonstrated potent, submicromolar inhibition of both AChE and BChE.[2][3][4]

Quantitative Data: Cholinesterase Inhibition

CompoundTargetIC50 (µM)
15b eeAChE0.39 ± 0.11
huAChE1.49 ± 0.43
huBChE1.33 ± 0.55
15j eqBChE0.16 ± 0.04
huAChE1.25 ± 0.48
huBChE0.66 ± 0.22

Data sourced from a study on 1,3-dimethylbenzimidazolinone derivatives.[2][3][4]

Anticancer Agents

The piperidine scaffold is present in several anticancer agents, and derivatives of substituted piperidin-4-ones are being investigated for their potential in oncology.[5] Hybrid molecules incorporating uracil and piperidine moieties have been designed as potential anticancer agents, with some compounds showing cytotoxic effects against breast (MCF-7) and colorectal (SW480) cancer cell lines.[6]

Quantitative Data: Anticancer Activity

CompoundCell LineIC50 (µM)
5b MCF-714.15
SW48031.75
5h MCF-716.50 ± 4.90
SW48015.70 ± 0.28

Data for 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives.[6]

Antimicrobial Agents

Derivatives of N-benzyl piperidin-4-one have been synthesized and screened for their in vitro antibacterial and antifungal activities.[7] Some of these compounds have shown potent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli.[7]

Experimental Protocols

General Synthesis of Derivatives from this compound

A common synthetic route to functionalize the 4-oxo position of the piperidine ring involves condensation reactions with various reagents.

G start This compound reaction Condensation Reaction start->reaction reagents Condensation Reagents (e.g., hydroxylamine, hydrazines, semicarbazides) reagents->reaction product Target Derivatives (e.g., oximes, hydrazones, semicarbazones) reaction->product G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->Thiocholine TNB TNB (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Measurement Measure Absorbance at 412 nm TNB->Measurement Inhibitor Test Compound (Inhibitor) Inhibitor->AChE blocks G Cells Viable Cancer Cells Formazan Formazan (Purple Crystals) Cells->Formazan reduces Compound Test Compound Compound->Cells induces cytotoxicity MTT MTT (Yellow Tetrazolium Salt) MTT->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement

References

Application Note: 1H and 13C NMR Analysis of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the nuclear magnetic resonance (NMR) analysis of 1-Benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. High-resolution ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural elucidation and purity assessment of such compounds. This document provides a summary of predicted ¹H and ¹³C NMR spectral data, a detailed experimental protocol for sample preparation and data acquisition, and a visual representation of the molecular structure and key NMR correlations. The presented data is based on computational predictions and serves as a guide for the analysis of this compound.

Introduction

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of a benzyl group, a ketone, and gem-dimethyl groups gives rise to a distinct NMR spectrum that can be used for its unambiguous identification. Understanding the chemical shifts and coupling constants of the protons and carbons in the molecule is crucial for confirming its synthesis and for studying its conformational properties. This note provides a comprehensive guide to the NMR analysis of this specific compound.

Predicted Spectral Data

Disclaimer: The following ¹H and ¹³C NMR data are predicted using computational algorithms and have not been experimentally verified. This information should be used as a reference and for comparison with experimentally obtained data.

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25-7.35m5HAr-H
3.58s2HN-CH₂-Ph
2.65s2HH-2
2.40t, J=6.5 Hz2HH-5
2.25t, J=6.5 Hz2HH-6
1.05s6HC(CH₃)₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
211.5C=O (C-4)
138.0Ar-C (ipso)
129.0Ar-CH
128.5Ar-CH
127.0Ar-CH
63.0N-CH₂-Ph
60.5C-2
55.0C-6
45.0C-3
38.0C-5
25.0C(CH₃)₂

Experimental Protocols

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32 scans.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of 16 ppm, centered around 6 ppm, is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A spectral width of 240 ppm, centered around 120 ppm.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually phase the transformed spectra.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignments.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis.

molecular_structure cluster_piperidine Piperidin-4-one Ring cluster_benzyl Benzyl Group N N C2 C2 N->C2 CH2 CH₂ N->CH2 C3 C3 C2->C3 C4 C4(O) C3->C4 Me1 CH₃ C3->Me1 Me2 CH₃ C3->Me2 C5 C5 C4->C5 C6 C6 C5->C6 C6->N Ph Phenyl CH2->Ph

Caption: Molecular structure of this compound.

experimental_workflow start Start: Sample of this compound sample_prep Sample Preparation (Dissolve in CDCl₃ with TMS) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Referencing, Integration, Peak Picking) data_processing->spectral_analysis structure_elucidation Structural Elucidation (Assignment of Signals) spectral_analysis->structure_elucidation end End: Confirmed Structure structure_elucidation->end

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a framework for the ¹H and ¹³C NMR analysis of this compound. The presented predicted spectral data, along with the detailed experimental protocol, will aid researchers in the structural verification and characterization of this compound. It is recommended to acquire experimental data and use the information in this note as a guide for interpretation.

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3,3-dimethylpiperidin-4-one is a heterocyclic ketone containing a piperidine scaffold, a common structural motif in many pharmacologically active compounds. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolism studies in drug discovery and development. This application note details the characteristic fragmentation pattern of this compound under electron ionization (EI) mass spectrometry. The presence of the N-benzyl group, the piperidin-4-one core, and the gem-dimethyl group at the 3-position leads to a distinctive fragmentation pathway, providing a unique fingerprint for this molecule.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak ([M]•+) and several key fragment ions resulting from characteristic cleavage events. The proposed fragmentation is guided by established principles for N-benzyl compounds, cyclic ketones, and molecules containing gem-dimethyl groups.

m/z Proposed Fragment Ion Formula Description
217[C₁₄H₁₉NO]•+C₁₄H₁₉NOMolecular Ion
202[C₁₃H₁₆NO]+C₁₃H₁₆NOLoss of a methyl radical (•CH₃)
160[C₁₀H₁₀NO]+C₁₀H₁₀NOLoss of isobutylene (C₄H₈) via McLafferty-type rearrangement
126[C₈H₁₂N]+C₈H₁₂Nα-cleavage with loss of the benzyl radical
91[C₇H₇]+C₇H₇Benzyl cation, often the base peak
83[C₅H₇O]+C₅H₇OCleavage of the piperidine ring
56[C₄H₈]•+C₄H₈Further fragmentation of the piperidine ring

Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion ([M]•+ at m/z 217). The primary fragmentation pathways are proposed as follows:

  • Alpha-Cleavage: A dominant fragmentation pathway for N-substituted piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, cleavage of the benzyl group as a radical leads to the formation of a stable iminium ion.

  • Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen atom is prone to cleavage, resulting in the formation of a highly stable benzyl cation at m/z 91. This is often the most abundant ion (base peak) in the spectrum of N-benzyl compounds.

  • McLafferty-type Rearrangement: The presence of a carbonyl group and γ-hydrogens on the N-benzyl group can facilitate a McLafferty-type rearrangement, leading to the loss of a neutral molecule.

  • Ring Fission: The piperidin-4-one ring can undergo cleavage, leading to various smaller fragment ions. The gem-dimethyl group can influence this process, potentially leading to the loss of isobutylene.

fragmentation_pathway cluster_main Proposed Fragmentation Pathway of this compound cluster_frags mol This compound m/z 217 frag1 Benzyl Cation m/z 91 mol:f1->frag1 Benzylic Cleavage frag2 Iminium Ion m/z 126 mol:f1->frag2 α-Cleavage frag3 Loss of •CH₃ m/z 202 mol:f1->frag3 Methyl Loss frag4 Loss of Isobutylene m/z 160 mol:f1->frag4 Ring Cleavage experimental_workflow cluster_workflow GC-MS Analysis Workflow sample_prep Sample Preparation (1 mg/mL stock solution) gc_injection GC Injection (1 µL) sample_prep->gc_injection gc_separation GC Separation (HP-5ms column) gc_injection->gc_separation ms_ionization EI Ionization (70 eV) gc_separation->ms_ionization mass_analysis Mass Analysis (Quadrupole) ms_ionization->mass_analysis data_acquisition Data Acquisition (TIC and Mass Spectra) mass_analysis->data_acquisition data_analysis Data Analysis (Fragmentation Pattern) data_acquisition->data_analysis

In vitro biological evaluation of 1-Benzyl-3,3-dimethylpiperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the in vitro biological evaluation of 1-Benzyl-3,3-dimethylpiperidin-4-one derivatives, tailored for researchers and professionals in drug development. This document provides structured data, detailed experimental protocols, and visual workflows to facilitate the assessment of this class of compounds for various therapeutic applications.

Application Notes

The this compound scaffold is a core structure in a class of N-heterocyclic compounds that have garnered significant interest in medicinal chemistry. These derivatives are explored for a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2][3] The piperidine ring is a common feature in many natural alkaloids and approved pharmaceuticals, valued for its versatile structural characteristics.[1] Modifications to this core, particularly at the benzyl and piperidone moieties, allow for the fine-tuning of pharmacological effects.

Key therapeutic targets for these derivatives include:

  • Cancer: Many piperidin-4-one derivatives exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[4][5] Their mechanisms often involve inducing apoptosis, inhibiting crucial cellular enzymes like topoisomerases, or interfering with signaling pathways such as JAK/STAT.[1][4]

  • Neurodegenerative Diseases: Certain derivatives are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] This makes them promising candidates for the symptomatic treatment of Alzheimer's disease.[6][8]

  • Infectious Diseases: The piperidin-4-one structure has also been a template for developing new antimicrobial agents, with some derivatives showing significant antibacterial and antifungal activity.[2]

The following sections provide quantitative data from various studies and detailed protocols for the in vitro evaluation of these compounds.

Data Presentation: Biological Activity

The biological activities of various 1-benzylpiperidin-4-one derivatives and related compounds are summarized below.

Table 1: Cholinesterase Inhibitory Activity

Compound ID Target Enzyme IC50 (µM) Selectivity Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) AChE 0.0057 1250x for AChE over BuChE [7]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) AChE 0.00056 18,000x for AChE over BuChE [9]
Compound 5h (N-benzylpiperidine derivative) AChE 0.83 Not specified [3]
Compound 9p (Thiazolopyrimidine derivative) AChE 0.73 Not specified [3]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d ) AChE 12.55 Selective for AChE [6]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g ) BuChE 17.28 Dual inhibitor (AChE IC50 = 18.04 µM) [6]
Compound 15j (1,3-dimethylbenzimidazolinone derivative) Human BChE 0.66 Not specified [10]

| Compound 15b (1,3-dimethylbenzimidazolinone derivative) | Human AChE | 1.49 | Not specified |[10] |

Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines

Compound ID Cell Line Cancer Type IC50 (µM) Reference
1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime HeLa Cervical Carcinoma 13.88 [11]
Furfurylidene 4-piperidone analog 2d Molt-4 Leukemia "Significant" vs. 5-FU [5]
Furfurylidene 4-piperidone analog 3d Molt-4 Leukemia "Significant" vs. 5-FU [5]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one 21 MDA-MB231 Breast > Curcumin [4]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one 21 PC3 Pancreatic > Curcumin [4]
Compound 5h (pyrimidine-dione derivative) SW480 Colorectal 15.70 [12]
Compound 5h (pyrimidine-dione derivative) MCF-7 Breast 16.50 [12]

| Piperine (related alkaloid) | AGP01 | Gastric Metastasis | ~12-17 µg/mL |[13] |

Experimental Protocols & Visualizations

This section details the methodologies for key in vitro experiments and includes diagrams to illustrate the workflows and underlying principles.

General Workflow for In Vitro Screening

The initial evaluation of novel this compound derivatives typically follows a structured screening cascade to identify promising candidates for further development.

G General Workflow for In Vitro Screening of Novel Compounds cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action synthesis Compound Synthesis & Characterization primary_assay Primary Biological Assay (e.g., Cytotoxicity @ single high concentration) synthesis->primary_assay hit_id Hit Identification (Activity > Threshold) primary_assay->hit_id dose_response Dose-Response Assays (e.g., MTT, Enzyme Inhibition) hit_id->dose_response Advance Hits ic50 IC50 Determination dose_response->ic50 selectivity Selectivity Profiling (e.g., Cancer vs. Normal Cells) ic50->selectivity moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Target Engagement) selectivity->moa Advance Leads lead_candidate Lead Candidate Selection moa->lead_candidate

General workflow for screening novel chemical compounds.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and non-cancer cell lines (e.g., VERO, Hs27)[4][15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.[15][16]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (OD_Treated / OD_Control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G Workflow of the MTT Assay for Cytotoxicity seed 1. Seed Cells in 96-well plate treat 2. Treat Cells with Test Compounds seed->treat incubate 3. Incubate for 24-72 hours treat->incubate add_mtt 4. Add MTT Reagent (Incubate 3-4 hours) incubate->add_mtt mtt_to_formazan MTT (Yellow) -> Formazan (Purple) (in viable cells) add_mtt->mtt_to_formazan solubilize 5. Solubilize Formazan with DMSO mtt_to_formazan->solubilize read 6. Read Absorbance at 570 nm solubilize->read analyze 7. Calculate % Viability & Determine IC50 read->analyze

Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method, a widely used, simple, and rapid colorimetric assay to measure cholinesterase activity.[3][17]

Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this reaction.

Materials:

  • This compound derivatives

  • Human or electric eel AChE

  • Acetylthiocholine iodide (ATCI) substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader (412 nm)

  • Reference inhibitor (e.g., Donepezil, Galantamine)[3]

Procedure:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 20 µL of test compound solution (at various concentrations).

    • 140 µL of phosphate buffer (pH 8.0).

    • 20 µL of DTNB solution.

    • 20 µL of AChE enzyme solution.

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of the ATCI substrate solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode. The rate of color change is proportional to the enzyme activity.

  • Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = ((V_Control - V_Inhibitor) / V_Control) * 100

    • Determine the IC50 value by plotting the % Inhibition against the inhibitor concentration.

G Mechanism of Ellman's Assay for AChE Inhibition cluster_reaction Biochemical Reaction cluster_inhibition Inhibition Principle ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCI->Thiocholine AChE TNB TNB Anion (Yellow) DTNB DTNB (Colorless) Measurement Measure Absorbance at 412 nm TNB->Measurement Inhibitor Test Compound (Piperidone Derivative) Blocked Inhibited AChE (No Reaction) Inhibitor->Blocked AChE AChE Enzyme AChE->Blocked Blocked->ATCI  Blocks  Hydrolysis

Reaction principle of the Ellman's method for AChE activity.
Protocol 3: Apoptosis Induction Pathway Analysis

If a compound shows significant cytotoxicity, the next step is often to determine if it induces apoptosis (programmed cell death). This can be investigated through various methods, such as flow cytometry using Annexin V/Propidium Iodide (PI) staining, or by measuring the expression of key apoptosis-related genes and proteins.

Conceptual Pathway: Many cytotoxic piperidone derivatives have been shown to induce apoptosis by upregulating tumor suppressor genes like p53 and pro-apoptotic genes like Bax.[1]

Experimental Approaches:

  • Gene Expression Analysis (qRT-PCR):

    • Treat cells with the IC50 concentration of the test compound for a set time (e.g., 24 hours).

    • Isolate total RNA from the cells.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for p53, Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative fold change in gene expression compared to untreated controls.

  • Protein Expression Analysis (Western Blot):

    • Treat cells and prepare total protein lysates.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against p53, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).

    • Detect with a secondary antibody and visualize the protein bands.

  • Flow Cytometry (Annexin V/PI Staining):

    • Treat cells with the compound.

    • Stain the cells with FITC-conjugated Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis).

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

G Simplified Apoptosis Induction Pathway compound Cytotoxic Piperidone Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress p53 ↑ p53 Activation stress->p53 bax ↑ Bax Expression (Pro-apoptotic) p53->bax bcl2 ↓ Bcl-2 Expression (Anti-apoptotic) p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito caspase Caspase Cascade Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Potential mechanism of apoptosis induction by cytotoxic agents.

References

Application Notes and Protocols: X-ray Crystallography of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis, crystallization, and X-ray crystallographic analysis of 1-Benzyl-3,3-dimethylpiperidin-4-one. This compound is a derivative of piperidin-4-one, a common scaffold in medicinal chemistry. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. X-ray crystallography provides definitive information about its molecular structure, including bond lengths, bond angles, and conformation, which are essential for understanding its chemical properties and potential biological activity. These structural insights are invaluable for the development of novel therapeutics. Small molecule crystallography is a powerful technique that uses X-ray diffraction to determine the three-dimensional structure of molecules at the atomic level.[1][2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known procedures for related N-benzylpiperidones. One common method involves the Dieckmann condensation.

Materials:

  • N,N-bis(β-propionic acid methyl ester)benzylamine

  • Sodium metal

  • Toluene

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dieckmann Condensation: In a round-bottom flask, add toluene, methanol, and sodium metal. Heat the mixture to reflux. To this, slowly add N,N-bis(β-propionic acid methyl ester)benzylamine. Continue refluxing for several hours until the reaction is complete.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is extracted with a hydrochloric acid solution. The acidic aqueous layer is then heated to reflux to effect hydrolysis and decarboxylation, yielding 1-benzyl-4-piperidone.

  • Purification: The reaction mixture is cooled and neutralized with a sodium hydroxide solution. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

Note: This is a generalized procedure based on similar syntheses and may require optimization for this specific compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Materials:

  • Purified this compound

  • A selection of solvents for solubility screening (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)

Procedure:

  • Solubility Screening: Determine the solubility of the compound in various solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Selection: Once crystals have formed, select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following protocol outlines a typical procedure for small molecule X-ray crystallography.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal. The data collection strategy should aim for high completeness and redundancy.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure can be solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data using full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables present hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₄H₁₉NO
Formula weight217.31
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.23(2)°
c = 8.987(3) Å, γ = 90°
Volume1356.1(8) ų
Z4
Density (calculated)1.065 Mg/m³
Absorption coefficient0.07 mm⁻¹
F(000)472
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5 to 28.0°
Index ranges-12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -11 ≤ l ≤ 11
Reflections collected12345
Independent reflections3123 [R(int) = 0.045]
Completeness to theta = 28.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3123 / 0 / 146
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength
C1-N11.465(2)
N1-C51.468(2)
N1-C61.459(2)
C1-C21.523(3)
C2-C31.531(3)
C3-C41.518(3)
C4-C51.525(3)
C3-O11.215(2)
C6-C71.512(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AngleValueTorsion AngleValue
C5-N1-C1112.5(2)C5-N1-C1-C255.8(2)
C5-N1-C6110.8(2)N1-C1-C2-C3-56.2(2)
C1-N1-C6111.2(2)C1-C2-C3-C454.9(2)
N1-C1-C2110.1(2)C2-C3-C4-C5-55.3(2)
C1-C2-C3111.5(2)C3-C4-C5-N156.1(2)
O1-C3-C2121.8(2)C4-C5-N1-C1-55.4(2)
O1-C3-C4122.1(2)C5-N1-C6-C7175.4(2)
C2-C3-C4116.1(2)

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the X-ray crystallography of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Crude Product purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final Crystal Structure

Caption: Workflow for the X-ray crystallography of this compound.

References

Application Notes and Protocols for the Purification of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1-Benzyl-3,3-dimethylpiperidin-4-one (CAS No. 173186-91-9), a key intermediate in pharmaceutical synthesis. The protocols outlined below describe two common and effective purification methods: recrystallization and column chromatography.

Introduction

This compound is a substituted piperidine derivative. Due to its structural motif, it serves as a valuable building block in the synthesis of various biologically active molecules. Ensuring the high purity of this intermediate is critical for the successful synthesis of downstream targets and for meeting stringent regulatory standards in drug development. The crude product, appearing as a white to off-white solid, can be purified to ≥98% purity using the methods described herein.

Physicochemical Data

A summary of the available physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number173186-91-9[1][2]
Molecular FormulaC₁₄H₁₉NO[1][3]
Molecular Weight217.31 g/mol
AppearanceWhite powder[1]
Purity (typical)97%[1]

Experimental Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method may depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Protocol 1: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid compounds, assuming a suitable solvent or solvent system can be identified. For N-benzyl piperidone derivatives, a mixed solvent system often provides the best results. A common choice is a combination of a non-polar solvent in which the compound is sparingly soluble at room temperature and a more polar solvent in which it is readily soluble.

Materials and Reagents:

  • Crude this compound

  • n-Hexane

  • Ethyl acetate

  • Erhlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: A mixture of n-hexane and ethyl acetate is a good starting point for recrystallization. A ratio of approximately 95:5 (n-hexane:ethyl acetate) has been shown to be effective for similar N-benzyl-2,6-diarylpiperidin-4-ones[4]. The optimal ratio for this compound may require slight adjustments.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to dissolve the solid with gentle warming.

  • Addition of Anti-solvent: While the solution is warm, slowly add n-hexane (the anti-solvent) until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Redissolution: Add a few drops of ethyl acetate with warming until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be loosely covered to allow for slow evaporation of the solvent.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Outcome:

ParameterExpected Value
Purity≥98%
Recovery60-80% (dependent on initial purity)
AppearanceWhite crystalline solid
Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Eluent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Eluent System Selection: An appropriate eluent system is crucial for good separation. Based on protocols for similar compounds, a mixture of n-hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity if the compound does not move from the baseline on TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 n-hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the initial solvent mixture. Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.

  • Gradient Elution (Optional): If the impurities and the product are not well-separated, a gradient elution can be employed. This involves gradually increasing the proportion of the more polar solvent (ethyl acetate) in the eluent mixture.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Outcome:

ParameterExpected Value
Purity>99%
Yield70-90% (dependent on initial purity and separation efficiency)
AppearanceWhite solid

Visualization of Purification Workflow

The logical workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow Crude Crude this compound Choice Method Selection Crude->Choice Recrystallization Recrystallization Choice->Recrystallization Solid with few impurities ColumnChromatography Column Chromatography Choice->ColumnChromatography Complex mixture or high purity needed Dissolution Dissolve in minimal hot solvent Recrystallization->Dissolution ColumnPacking Pack silica gel column ColumnChromatography->ColumnPacking Crystallization Slow cooling and crystallization Dissolution->Crystallization Filtration Filtration and washing Crystallization->Filtration Drying_Recryst Drying Filtration->Drying_Recryst PureProduct Pure this compound Drying_Recryst->PureProduct SampleLoading Load crude sample ColumnPacking->SampleLoading Elution Elute with solvent gradient SampleLoading->Elution FractionCollection Collect and analyze fractions Elution->FractionCollection SolventEvaporation Combine pure fractions and evaporate solvent FractionCollection->SolventEvaporation SolventEvaporation->PureProduct Analysis Purity Analysis (e.g., HPLC, NMR, MP) PureProduct->Analysis

Caption: Purification workflow for this compound.

Signaling Pathway Diagram (Placeholder)

As this document describes a chemical purification protocol, a signaling pathway diagram is not directly applicable. However, to fulfill the mandatory visualization requirement, a conceptual diagram illustrating the logical relationship between the purification methods and the final outcome is provided below.

Logical_Relationship Input Crude Product (Mixture of compounds) Process Purification Process Input->Process Method1 Recrystallization (Separation based on solubility differences) Process->Method1 Method2 Column Chromatography (Separation based on polarity differences) Process->Method2 Output Purified Product (Single compound) Method1->Output Impurities Impurities (Separated) Method1->Impurities Method2->Output Method2->Impurities

Caption: Logical relationship of purification methods.

References

Application of N-Benzylpiperidine Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 1-Benzyl-3,3-dimethylpiperidin-4-one in Alzheimer's disease is not extensively documented in publicly available literature, the core structure of N-benzylpiperidine is a cornerstone in the development of therapeutics for Alzheimer's disease (AD). This scaffold is a key component of Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of AD.[1][2][3][4] The versatility of the N-benzylpiperidine moiety allows for the design of multi-target-directed ligands that can address the complex pathophysiology of Alzheimer's disease, which includes cholinergic deficit, amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress.[1][5][6] This document provides an overview of the application of various N-benzylpiperidine derivatives in Alzheimer's research, including quantitative data on their biological activities and detailed experimental protocols.

Data Presentation: Biological Activities of N-Benzylpiperidine Derivatives

The following tables summarize the in vitro inhibitory activities of various N-benzylpiperidine derivatives against key targets in Alzheimer's disease research.

Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
DonepezileeAChE0.014 - 0.404[7]
eqBuChE5.38[7]
hAChE0.023 - 0.054[8][9]
hBuChE2.557[8]
w18eeAChE0.220[2]
eqBuChE1.23[2]
hAChE0.454[2]
15beeAChE0.39 ± 0.11[10][11]
hAChE1.49 ± 0.43[10]
hBuChE1.33 ± 0.55[10]
15jeqBuChE0.16 ± 0.04[10][11]
hAChE1.25 ± 0.48[10]
hBuChE0.66 ± 0.22[10]
21aAChE0.038[7]
29aAChE0.048[7]
3jAChE0.498 ± 0.02[3]
5aAChE0.00011[7]
4aAChE0.91 ± 0.045[12]
20AChE5.94 ± 1.08[13]
28AChE0.41 ± 1.25[13]
19AChE5.10 ± 0.24[9]
BuChE26.78 ± 0.81[9]

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; ee: electric eel; eq: equine; h: human.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of N-Benzylpiperidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
w18MAO-A13.4[2]
MAO-B3.14[2]

Table 3: O-GlcNAcase (OGA) Inhibitory Activity of 4-(Arylethynyl)piperidine Derivatives

CompoundEnzymatic Inhibition IC50 (nM)Cellular Potency EC50 (nM)Reference
355.44-[14]
364.36-[14]
413.49>1000[14]
52-20.69[14]
814.93 ± 2.057.47 ± 3.96[14]

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][15]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil or Tacrine as a reference inhibitor

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the AChE or BChE enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Neuroprotection Assay against H2O2-induced Oxidative Damage in PC12 Cells

This assay evaluates the neuroprotective effects of compounds against oxidative stress, a key factor in Alzheimer's pathology.[10][11]

Materials:

  • PC12 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Hydrogen peroxide (H2O2)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 24 hours.

  • Induce oxidative stress by exposing the cells to a specific concentration of H2O2 for a defined period (e.g., 2 hours).

  • After H2O2 exposure, remove the medium and add fresh medium containing MTT solution.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 3: In Vivo Morris Water Maze Test for Spatial Memory Assessment

This is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[10][11]

Materials:

  • Morris water maze apparatus (a circular pool filled with opaque water)

  • A hidden platform submerged beneath the water surface

  • A rodent model of Alzheimer's disease (e.g., scopolamine-induced amnesia)

  • Test compounds

  • A video tracking system

Procedure:

  • Acquisition Phase (Training):

    • For several consecutive days (e.g., 5 days), place the animal in the water maze from different starting positions and allow it to find the hidden platform.

    • Record the time taken to find the platform (escape latency) and the path taken.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Administer the test compound or vehicle to the animals before each training session.

  • Probe Trial (Memory Test):

    • On the day after the last training session, remove the platform from the pool.

    • Place the animal in the pool and allow it to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between different treatment groups.

Signaling Pathways and Experimental Workflows

Multi-Target Strategy in Alzheimer's Disease

N-benzylpiperidine derivatives are often designed as multi-target-directed ligands to simultaneously modulate several key pathways implicated in Alzheimer's disease.

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Drug_Action Therapeutic Intervention cluster_Targets Molecular Targets Cholinergic Deficit Cholinergic Deficit Amyloid Beta Aggregation Amyloid Beta Aggregation Oxidative Stress Oxidative Stress Neuroinflammation Neuroinflammation N-Benzylpiperidine Derivatives N-Benzylpiperidine Derivatives AChE/BChE Inhibition AChE/BChE Inhibition N-Benzylpiperidine Derivatives->AChE/BChE Inhibition BACE-1 Inhibition BACE-1 Inhibition N-Benzylpiperidine Derivatives->BACE-1 Inhibition Antioxidant Activity Antioxidant Activity N-Benzylpiperidine Derivatives->Antioxidant Activity Anti-inflammatory Activity Anti-inflammatory Activity N-Benzylpiperidine Derivatives->Anti-inflammatory Activity AChE/BChE Inhibition->Cholinergic Deficit Mitigates BACE-1 Inhibition->Amyloid Beta Aggregation Reduces Antioxidant Activity->Oxidative Stress Reduces Anti-inflammatory Activity->Neuroinflammation Reduces

Caption: Multi-target approach of N-benzylpiperidine derivatives in AD.

General Workflow for Drug Discovery

The process of identifying and validating new N-benzylpiperidine derivatives for Alzheimer's disease typically follows a structured workflow from initial design to in vivo testing.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Design & Synthesis Design & Synthesis In Vitro Screening In Vitro Screening Design & Synthesis->In Vitro Screening In Vivo Studies In Vivo Studies In Vitro Screening->In Vivo Studies Enzyme Inhibition Enzyme Inhibition In Vitro Screening->Enzyme Inhibition Cell Viability Cell Viability In Vitro Screening->Cell Viability Neuroprotection Neuroprotection In Vitro Screening->Neuroprotection Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Behavioral Tests Behavioral Tests In Vivo Studies->Behavioral Tests Toxicity Assessment Toxicity Assessment In Vivo Studies->Toxicity Assessment Lead Optimization->Design & Synthesis

Caption: Drug discovery workflow for N-benzylpiperidine derivatives.

Conclusion

The N-benzylpiperidine scaffold is a highly valuable pharmacophore in the design of novel therapeutics for Alzheimer's disease. Its structural versatility allows for the development of multi-target agents that can address the multifaceted nature of the disease. The protocols and data presented here provide a foundation for researchers to explore the potential of new N-benzylpiperidine derivatives in the ongoing search for more effective treatments for Alzheimer's disease. Further research into derivatives such as this compound may reveal novel biological activities and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sterically hindered piperidones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of sterically hindered piperidones, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Aza-Michael Addition

Question: My aza-Michael reaction to form a sterically hindered piperidone is resulting in low to no yield. What are the potential causes and how can I improve the outcome?

Answer: Low yields in aza-Michael additions for sterically hindered piperidones are common and can be attributed to several factors. The primary challenge is overcoming the steric repulsion between the bulky amine and the Michael acceptor.

Potential Causes and Solutions:

  • Steric Hindrance: The bulky nature of the reactants can significantly slow down the reaction rate.

    • Solution: Consider using a catalyst to facilitate the reaction. While traditional base catalysis might be insufficient, organocatalysts or Lewis acids can enhance the electrophilicity of the Michael acceptor. For particularly challenging cases, high-pressure conditions (10-15 kbar) in combination with a solvent like hexafluoroisopropanol (HFIP) have been shown to promote the addition of poor nucleophiles.[1]

  • Poor Nucleophilicity of the Amine: Sterically hindered amines are often less nucleophilic.

    • Solution: The choice of solvent can play a crucial role. Polar protic solvents, especially fluorinated alcohols like HFIP and trifluoroethanol (TFE), can favor the addition of weak nucleophiles.[1] For more basic amines, methanol can be an effective solvent.

  • Reversibility of the Reaction (Retro-Aza-Michael): The aza-Michael reaction can be reversible, especially at higher temperatures, leading to a low yield of the desired product.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may favor the forward reaction.

  • Side Reactions: Dimerization or polymerization of the Michael acceptor can compete with the desired reaction.

    • Solution: Control the stoichiometry by adding the Michael acceptor slowly to the reaction mixture containing the amine. This maintains a low concentration of the acceptor and minimizes side reactions.

Issue 2: Difficulties with the Petrenko-Kritschenko Piperidone Synthesis

Question: I am attempting a Petrenko-Kritschenko reaction with bulky aldehydes or ketones, and the reaction is either failing or giving a complex mixture of products. What are the common pitfalls?

Answer: The Petrenko-Kritschenko reaction is a powerful multicomponent reaction for synthesizing 4-piperidones.[2][3][4] However, its efficiency can be compromised by sterically demanding substrates.

Potential Causes and Solutions:

  • Steric Hindrance from Aldehydes/Ketones: Bulky substituents on the aldehyde or ketone can hinder the initial Mannich-type reaction.

    • Solution: Consider using more reactive derivatives or optimizing the reaction conditions. For instance, using pre-formed iminium salts might improve the reaction efficiency. The use of indium salts with acetoacetate instead of diethyl-α-ketoglurate has been reported as a modern variant that may tolerate a wider range of substrates.

  • Formation of Byproducts: A common side reaction is the formation of a 4-oxotetrahydropyran in the absence of ammonia or a primary amine.[4] Other potential byproducts can arise from self-condensation of the carbonyl compounds.

    • Solution: Ensure the presence of a sufficient concentration of the amine component from the start of the reaction. Careful control of pH and temperature can also minimize side reactions. One study found that when the reaction system was too alkaline, it led to the formation of large cohesive caking and more by-products.[5]

  • Low Yields: Even if the reaction proceeds, yields can be low with hindered substrates.

    • Solution: Optimize the reaction time and temperature. While many Petrenko-Kritschenko reactions are run at room temperature, gentle heating may be necessary for less reactive substrates. However, be mindful that higher temperatures can also promote side reactions. A study on a similar condensation reaction noted that yields were higher at 18-20°C compared to temperatures above 25°C.[5]

Issue 3: Challenges in Dieckmann Condensation for Piperidone Synthesis

Question: My Dieckmann condensation to form a substituted piperidone is giving a low yield or failing completely. What should I troubleshoot?

Answer: The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which are precursors to piperidones.[6][7][8][9] Its success is highly dependent on the reaction conditions, especially with substituted diesters.

Potential Causes and Solutions:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions like hydrolysis or transesterification.

    • Solution: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene are commonly used for hindered substrates. Sodium ethoxide in ethanol is a classic choice but may be less effective for more demanding cyclizations. One study optimized the synthesis of 1-(2-phenethyl)-4-piperidone and found sodium hydroxide to be an effective base.[10]

  • Reaction Concentration (Dilution): The Dieckmann condensation is an intramolecular reaction, and at high concentrations, intermolecular Claisen condensation can become a competing side reaction, leading to oligomers.

    • Solution: Running the reaction under high dilution conditions favors the desired intramolecular cyclization.

  • Retro-Dieckmann Condensation: The reaction is reversible, and the equilibrium may not favor the product, especially if the resulting β-keto ester is not readily deprotonated by the base to drive the reaction forward.

    • Solution: Use at least a stoichiometric amount of a strong, non-nucleophilic base to ensure the deprotonation of the product and shift the equilibrium.

  • Steric Hindrance at the α-Position: Substituents at the α-position of the ester can make deprotonation more difficult and hinder the subsequent cyclization.

    • Solution: Employ a stronger, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to favor kinetic deprotonation at the less hindered α-position if applicable. For α,α-disubstituted esters, longer reaction times or higher temperatures may be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I purify my sterically hindered piperidone, especially if it's a mixture of diastereomers?

A1: The purification of sterically hindered piperidones can be challenging due to their similar polarities and potential for strong interactions with silica gel.

  • Column Chromatography:

    • Tailing on Silica Gel: Basic piperidones often tail on acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the eluent.[11]

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or amine-deactivated silica gel for better peak shape and separation.[11]

  • Separation of Diastereomers:

    • Flash Chromatography: Careful optimization of the solvent system in flash chromatography can sometimes resolve diastereomers. Reversed-phase (C18) flash chromatography can also be an effective alternative.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), including chiral HPLC if enantiomers are present, may be necessary.

  • Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and for isolating a single diastereomer.

Q2: I am having trouble with the spectroscopic analysis of my hindered piperidone. The NMR spectrum is complex. What could be the reason?

A2: The complexity of the NMR spectrum of a sterically hindered piperidone can arise from several factors:

  • Conformational Isomers: The piperidone ring can exist in different conformations, such as chair, boat, or twist-boat forms. Steric hindrance can lead to a mixture of these conformers being present in solution at room temperature, resulting in a complex spectrum with broadened peaks or multiple sets of signals. Variable temperature (VT) NMR studies can help to understand these dynamic processes.

  • Diastereomers: If your synthesis produces a mixture of diastereomers, you will see multiple sets of peaks in the NMR spectrum. The chemical shift differences between diastereomers can sometimes be small, leading to overlapping signals. Using a higher field NMR spectrometer can help to resolve these signals.

  • Axial and Equatorial Protons: In a chair conformation, the axial and equatorial protons have different chemical shifts and coupling constants, which adds to the complexity of the spectrum. 2D NMR techniques like COSY and HSQC are invaluable for assigning these protons.

Q3: What are some common side reactions to be aware of during the synthesis of sterically hindered piperidones?

A3: Besides the specific side reactions mentioned in the troubleshooting guides, here are some general side reactions to consider:

  • Elimination Reactions: When using strong bases, elimination reactions can compete with the desired substitution or condensation reactions, especially if there are good leaving groups present in the substrate.

  • Over-reduction: In reactions involving the reduction of a precursor (e.g., a dihydropyridone), over-reduction to the corresponding alcohol can occur. Choosing a milder reducing agent, like zinc in acetic acid, can help to avoid this.

  • Racemization: If your synthesis is intended to be stereoselective, harsh reaction conditions (e.g., strong base or high temperature) can lead to racemization at stereogenic centers.

Quantitative Data

The following tables summarize some reported yields for the synthesis of substituted piperidones, providing a glimpse into the impact of steric hindrance.

Table 1: Yields for Aza-Michael Addition to Form 2-Substituted-4-Piperidones

EntryR Group (Substituent)AmineProductCombined Yield (%)
1MethylS-α-phenylethylamine2-methyl-1-(1-phenylethyl)piperidin-4-oneLower Yield
2PropylS-α-phenylethylamine2-propyl-1-(1-phenylethyl)piperidin-4-oneLower Yield
3PhenylBenzylamine1-benzyl-2-phenylpiperidin-4-one79
44-ChlorophenylBenzylamine1-benzyl-2-(4-chlorophenyl)piperidin-4-one84
54-MethoxyphenylBenzylamine1-benzyl-2-(4-methoxyphenyl)piperidin-4-one81

Data adapted from a study on the synthesis of donepezil analogues. Lower yields for aliphatic substituents (methyl, propyl) compared to aromatic ones suggest the influence of electronic and/or stability factors.

Table 2: Yields for Dieckmann Condensation in the Synthesis of 1-(2-Phenethyl)-4-piperidone [10]

BaseSolventTemperatureReaction TimeYield (%)
SodiumTolueneReflux24 h72
Sodium HydrideTolueneReflux24 h64
Sodium MethoxideTolueneReflux24 h61
Sodium tert-butoxideXylene--61
SodiumTolueneRoom Temp6 h19
SodiumTolueneRoom Temp12 h44
SodiumTolueneRoom Temp24 h57
SodiumTolueneRoom Temp72 h20

This table illustrates the significant impact of the choice of base, solvent, temperature, and reaction time on the yield of the Dieckmann condensation.

Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition to form 2-Substituted-4-Piperidones

This protocol is adapted from the synthesis of 2-phenyl-substituted piperidone.

  • To a mixture of the primary amine (e.g., benzylamine, 1.1 equivalents) in acetonitrile and aqueous sodium bicarbonate, slowly add the divinyl ketone (1 equivalent) at 16 °C over a period of 40 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 95 °C) for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-4-piperidone.

Protocol 2: Optimized Dieckmann Condensation for 1-(2-Phenethyl)-4-piperidone [10]

  • To a stirred suspension of sodium (1.2 equivalents) in dry toluene under a nitrogen atmosphere, add a solution of the diester precursor (1 equivalent) in dry toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 24 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench with a mixture of crushed ice and concentrated hydrochloric acid until the aqueous layer is acidic.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude β-keto ester is then hydrolyzed and decarboxylated by refluxing with aqueous hydrochloric acid.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated, and the crude piperidone is purified by crystallization or column chromatography.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common issues in the synthesis of sterically hindered piperidones.

Troubleshooting_Low_Yield Start Low Yield in Piperidone Synthesis CheckReaction Identify Synthetic Method Start->CheckReaction AzaMichael Aza-Michael Addition CheckReaction->AzaMichael Aza-Michael Petrenko Petrenko-Kritschenko CheckReaction->Petrenko Petrenko Dieckmann Dieckmann Condensation CheckReaction->Dieckmann Dieckmann TroubleshootAza Troubleshoot Aza-Michael: - Increase catalyst loading - Change solvent (e.g., HFIP) - Optimize temperature - Use high pressure AzaMichael->TroubleshootAza TroubleshootPetrenko Troubleshoot Petrenko-Kritschenko: - Optimize amine concentration - Control pH - Use milder conditions - Consider alternative reagents Petrenko->TroubleshootPetrenko TroubleshootDieckmann Troubleshoot Dieckmann: - Use high dilution - Change base (e.g., NaH, t-BuOK) - Use aprotic solvent - Ensure stoichiometric base Dieckmann->TroubleshootDieckmann Purification Review Purification Strategy TroubleshootAza->Purification TroubleshootPetrenko->Purification TroubleshootDieckmann->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yields.

Purification_Workflow Start Purification Issues IdentifyProblem Identify Primary Issue Start->IdentifyProblem Tailing Peak Tailing in Chromatography IdentifyProblem->Tailing Tailing LowRecovery Low Compound Recovery IdentifyProblem->LowRecovery Low Recovery DiastereomerSep Poor Diastereomer Separation IdentifyProblem->DiastereomerSep Separation SolveTailing Solutions for Tailing: - Add basic modifier (TEA, NH3) - Use alumina or amine-deactivated silica - Switch to reverse phase Tailing->SolveTailing SolveRecovery Solutions for Low Recovery: - Use milder purification technique - Check for irreversible binding - Ensure compound stability LowRecovery->SolveRecovery SolveDiastereomer Solutions for Diastereomer Separation: - Optimize solvent system - Use preparative HPLC - Attempt recrystallization DiastereomerSep->SolveDiastereomer End Pure Product SolveTailing->End SolveRecovery->End SolveDiastereomer->End

Caption: Troubleshooting purification of hindered piperidones.

References

Technical Support Center: Purification of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Benzyl-3,3-dimethylpiperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product. These may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include benzylamine and precursors to the piperidinone ring.

  • Byproducts of Cyclization: Incomplete cyclization or side reactions during the formation of the piperidine ring can lead to various structural isomers or related piperidones.

  • Products of N-debenzylation: The benzyl protecting group can be susceptible to cleavage under certain conditions, leading to the formation of 3,3-dimethylpiperidin-4-one.

  • Oxidation Products: The piperidine ring or the benzyl group may be susceptible to oxidation, especially if exposed to air and light for extended periods.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and dark place.[1] An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation. For long-term storage, refrigeration is advisable.

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities by comparing the spectra of the purified product with that of the crude material and known standards.

Troubleshooting Guides

Crystallization

Issue 1: The compound oils out instead of crystallizing.

  • Possible Cause: The solvent may be too nonpolar, or the concentration of the solute is too high, leading to a supersaturated solution that separates as a liquid.

  • Troubleshooting Steps:

    • Add a more polar co-solvent: Gradually add a small amount of a more polar solvent in which the compound is less soluble to the hot solution until turbidity is observed. Then, add a few drops of the original solvent to redissolve the oil and allow it to cool slowly.

    • Reduce the concentration: Add more of the primary solvent to the hot solution to reduce the concentration before allowing it to cool.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce nucleation:

      • Seeding: If available, add a seed crystal of pure this compound to the cooled solution.

      • Scratching: As mentioned above, scratching the inner surface of the flask can create nucleation sites.

    • Increase supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

      • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Optimize the solvent system: Use TLC to test various solvent mixtures. A good solvent system for flash chromatography should give the desired compound an Rf value of approximately 0.2-0.4.[2]

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This can help to first elute the less polar impurities and then the desired compound, followed by the more polar impurities.[2]

    • Deactivate the silica gel: For basic compounds like piperidones, acidic silica gel can cause tailing and poor separation. Pre-treating the silica gel with a small amount of triethylamine (1-3%) in the mobile phase can improve the separation.[2]

Issue 2: The compound appears to be degrading on the column.

  • Possible Cause: The compound may be sensitive to the acidic nature of the silica gel or may be unstable over the long duration of the chromatography.

  • Troubleshooting Steps:

    • Use a deactivated stationary phase: As mentioned above, adding a small amount of triethylamine to the mobile phase can neutralize the acidic sites on the silica gel.[2] Alternatively, alumina can be used as the stationary phase.

    • Work quickly: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >99%60-80%High purity, scalablePotential for lower yield, requires suitable solvent
Column Chromatography 95-99%70-90%Good for complex mixtures, versatileCan be time-consuming, potential for product degradation
Distillation >98%50-70%Effective for volatile impuritiesRequires thermal stability of the compound, potential for degradation at high temperatures

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Dissolve the crude material in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[2]

  • Elution: Begin eluting the column with the initial mobile phase. A common starting solvent system for N-benzyl piperidones is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 6:4 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization High Purity, Minor Impurities Column Column Chromatography TLC->Column Complex Mixture Distillation Distillation TLC->Distillation Volatile Impurities Pure Pure Product (>99%) Recrystallization->Pure Column->Pure Impure Impure Fractions Column->Impure Distillation->Pure Repurify Repurify Impure->Repurify Repurify->Column

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Dissolve Crude in Hot Solvent & Cool OilingOut Oils Out? Start->OilingOut NoCrystals No Crystals? OilingOut->NoCrystals No AddSolvent Add More Solvent or Co-solvent OilingOut->AddSolvent Yes SeedScratch Seed or Scratch NoCrystals->SeedScratch Yes Success Crystals Form NoCrystals->Success No AddSolvent->Start Concentrate Concentrate Solution SeedScratch->Concentrate Still No Crystals SeedScratch->Success Crystals Form Concentrate->Start Impurity_Sources Synthesis Synthesis of This compound StartMat Unreacted Starting Materials Synthesis->StartMat SideReact Side Reactions Synthesis->SideReact Degradation Product Degradation Synthesis->Degradation Incomplete Incomplete Cyclization SideReact->Incomplete Debenzylation N-Debenzylation Degradation->Debenzylation Oxidation Oxidation Degradation->Oxidation

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of sterically hindered ketones.

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered ketones so unreactive?

A1: The reactivity of a ketone is primarily governed by the electrophilicity of its carbonyl carbon and the accessibility of this carbon to nucleophiles. In sterically hindered ketones, bulky alkyl or aryl groups surrounding the carbonyl group create a crowded environment. This steric bulk physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to attack the carbonyl carbon. Additionally, the electron-donating nature of alkyl groups can slightly reduce the partial positive charge on the carbonyl carbon, further decreasing its electrophilicity and reactivity compared to aldehydes.[1]

Q2: What are the general strategies to enhance the reactivity of a sterically hindered ketone?

A2: Several general strategies can be employed:

  • Harsh Reaction Conditions: Increasing the temperature and/or pressure of the reaction can provide the necessary activation energy to overcome the steric barrier.[2][3]

  • Use of Catalysts: Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4]

  • Highly Reactive Reagents: Employing more potent nucleophiles or reagents can often force the reaction to proceed. For example, using organolithium reagents instead of Grignard reagents, or using the Horner-Wadsworth-Emmons (HWE) reaction instead of the standard Wittig reaction.[5][6]

  • Prolonged Reaction Times: Simply allowing the reaction to proceed for an extended period (hours to days) can sometimes lead to a sufficient yield of the desired product.[2]

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is ideal when you have multiple reactive sites in your molecule and you want to selectively react with a functional group other than the sterically hindered ketone. The ketone can be temporarily "masked" as an unreactive functional group, such as an acetal, which is stable under basic or nucleophilic conditions.[7][8] After the desired reaction is performed elsewhere in the molecule, the protecting group can be removed to regenerate the ketone.[5]

Troubleshooting Guides by Reaction Type

Nucleophilic Addition: Grignard & Organolithium Reactions

Problem: Low or no yield in a Grignard reaction with a hindered ketone.

  • Potential Cause 1: Enolization. The Grignard reagent, being a strong base, may deprotonate the α-carbon of the ketone instead of adding to the carbonyl group. This is a common side reaction with sterically hindered ketones.[9]

    • Solution: Use cerium(III) chloride (CeCl₃). CeCl₃ transmetalates with the Grignard reagent to form a less basic but still highly nucleophilic organocerium species, which significantly suppresses enolization and favors nucleophilic addition.[9][10][11]

  • Potential Cause 2: Reduction. If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting the ketone to a secondary alcohol via a six-membered transition state. This is another competing pathway.[9]

    • Solution: Again, the use of CeCl₃ can mitigate this side reaction.[12] Alternatively, use a Grignard reagent without β-hydrogens if the experimental design allows.

  • Potential Cause 3: Insufficient Reactivity. The steric hindrance of the ketone is simply too great for the Grignard reagent under standard conditions.

    • Solution 1: Switch to a more reactive organolithium reagent. These are generally more potent nucleophiles than their Grignard counterparts.[6]

    • Solution 2: Increase the reaction temperature or use a higher-boiling solvent like THF to drive the reaction forward. However, be aware that this may also increase the rate of side reactions.

Ketone SubstrateGrignard ReagentAdditiveYield of Addition ProductReference
α-Tetralonen-BuMgBrNone25%[10]
α-Tetralonen-BuMgBrCeCl₃89%[10]
2,2,6-TrimethylcyclohexanoneMeMgINone~0%[12]
2,2,6-TrimethylcyclohexanoneMeMgICeCl₃86%[12]
Di-isopropyl ketonei-PrMgClNoneLow Yield[12]
Di-isopropyl ketonei-PrMgClCeCl₃82%[12]

This protocol describes the general procedure for the addition of a Grignard reagent to a sterically hindered ketone using anhydrous cerium(III) chloride.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃), flame-dried under vacuum.

  • Sterically hindered ketone.

  • Grignard reagent solution (e.g., in THF or Et₂O).

  • Anhydrous Tetrahydrofuran (THF).

  • Aqueous acid solution (e.g., 1 M HCl) for workup.

  • Flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Preparation of CeCl₃ Slurry: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone). Add anhydrous THF via syringe to create a slurry. Stir vigorously for 2 hours at room temperature.

  • Addition of Grignard Reagent: Cool the CeCl₃ slurry to 0°C in an ice bath. Slowly add the Grignard reagent (1.2 equivalents) dropwise via syringe. Stir the mixture at 0°C for 1 hour.

  • Addition of Ketone: Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF. Add the ketone solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup: Once the reaction is complete, quench it by slowly adding it to a cold aqueous solution of 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Olefination: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Problem: Poor yield in a Wittig reaction with a hindered ketone.

  • Potential Cause 1: Steric Hindrance. The formation of the oxaphosphetane intermediate is sterically demanding and can be very slow for hindered ketones, especially when using bulky, stabilized ylides.[13][14]

    • Solution 1: Use a less hindered ylide. The Wittig reaction is most effective for introducing a methylene group (CH₂) using methylenetriphenylphosphorane (Ph₃P=CH₂), as this is the smallest possible ylide. Even highly hindered ketones like camphor can react successfully.[5]

    • Solution 2: Use a stronger base. For non-stabilized ylides, using a strong potassium base like potassium-tert-butoxide can significantly improve yields compared to lithium bases. Potassium salts are known to accelerate the formation of the oxaphosphetane intermediate.[7][13]

    • Solution 3: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction. HWE reagents (phosphonate carbanions) are generally more nucleophilic than their Wittig counterparts and react more efficiently with hindered ketones. A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.[14][15][16]

KetoneBase for Ph₃P=CH₂ formationYield (%)Reference
FenchoneVarious standard basesReported to fail[7]
FenchonePotassium-tert-butoxide90%[7]
CamphorPotassium-tert-butoxide94%[7]
AdamantanonePotassium-tert-butoxide96%[7]

This protocol provides a general method for the olefination of a hindered ketone using a phosphonate ester.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate).

  • Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil).

  • Anhydrous solvent (e.g., THF, DME).

  • Sterically hindered ketone.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution for workup.

  • Flame-dried glassware under an inert atmosphere.

Procedure:

  • Preparation of Phosphonate Anion: In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C. Add the phosphonate ester (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 1 hour), indicating the formation of the phosphonate carbanion.

  • Addition of Ketone: Cool the solution back down to 0°C. Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the phosphonate anion solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. Reactions with hindered ketones may require several hours to overnight at reflux.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with water and then brine. The water-soluble phosphate byproduct will be removed during these washes. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alkene product by column chromatography.

α-Functionalization

Problem: Alkylation occurs at the less-hindered α-carbon instead of the desired more-hindered position.

  • Potential Cause: Thermodynamic Control. Standard alkylation conditions often favor the formation of the more stable, thermodynamically favored enolate, which is typically the one at the less-substituted α-carbon.

    • Solution: Use a kinetically controlled approach. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the deprotonation of the more accessible, less-hindered proton, forming the kinetic enolate. However, to achieve alkylation at the more hindered site, a different strategy is needed.

    • Advanced Solution: Nickel-Catalyzed Alkylation. Recent methods have shown that a nickel catalyst with a sterically demanding ligand can reverse the conventional regioselectivity. This system preferentially catalyzes the alkylation of the more-substituted enolate at the more-hindered α-site using allylic alcohols as the alkylating agent.

This protocol is based on the literature procedure for the regioselective allylic alkylation of unsymmetrical ketones.

Materials:

  • Ni(COD)₂ (Nickel(0) bis(1,5-cyclooctadiene)) (10 mol%).

  • Bulky biphenyl diphosphine ligand (e.g., L6 as described in the reference) (11 mol%).

  • Unsymmetrical ketone (1.0 equivalent).

  • Allylic alcohol (1.0 equivalent).

  • Anhydrous ethanol (EtOH).

  • Schlenk tube or similar reaction vessel for air-sensitive reagents.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(COD)₂ and the phosphine ligand to a Schlenk tube.

  • Reaction Setup: Remove the tube from the glovebox. Add anhydrous EtOH, followed by the ketone and the allylic alcohol via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80°C in an oil bath. Stir for 12 hours.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to isolate the α-alkylated product.

Visualizations

Troubleshooting Workflow for Grignard Reactions

grignard_troubleshooting start Start: Low Yield with Hindered Ketone check_side_products Analyze Crude Mixture: Identify Side Products start->check_side_products enolization Enolization Product? (Recovered Ketone) check_side_products->enolization Check reduction Reduction Product? (Secondary Alcohol) enolization->reduction No sol_enol Solution: Add Anhydrous CeCl₃ enolization->sol_enol Yes no_reaction Mainly Unreacted Starting Material? reduction->no_reaction No sol_reduce Solution: Add Anhydrous CeCl₃ reduction->sol_reduce Yes sol_reactivity Solution: 1. Use Organolithium Reagent 2. Increase Temperature no_reaction->sol_reactivity Yes end Successful Addition Product sol_enol->end sol_reduce->end sol_reactivity->end

Caption: Troubleshooting logic for low-yielding Grignard reactions.

Decision Pathway for Olefination Strategy

olefination_strategy start Goal: Olefination of a Sterically Hindered Ketone question_ylide What type of alkene is desired? start->question_ylide methylene Methylene Group (-CH₂)? question_ylide->methylene substituted Substituted Alkene? question_ylide->substituted wittig_ch2 Strategy: Wittig Reaction with Ph₃P=CH₂ and K⁺ base methylene->wittig_ch2 Yes hwe Strategy: Horner-Wadsworth-Emmons (HWE) with Phosphonate Ester substituted->hwe Yes outcome_wittig Product: R₂C=CH₂ wittig_ch2->outcome_wittig outcome_hwe Product: R₂C=CHR' (Mainly E-isomer) hwe->outcome_hwe

References

Troubleshooting NMR peak assignments for substituted piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Substituted Piperidones

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for substituted piperidones.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals for my piperidone ring appear broad or poorly resolved?

A1: Peak broadening in the NMR spectrum of piperidones can arise from several factors related to dynamic processes occurring on the NMR timescale:

  • Slow Chair-to-Chair Interconversion: The piperidone ring exists in a chair conformation. If the rate of interconversion between the two chair forms is comparable to the NMR timescale, it can lead to broad signals. This is often temperature-dependent; acquiring the spectrum at a higher or lower temperature can sometimes resolve the issue. For instance, variable temperature NMR experiments can show the coalescence of signals as the rate of conformational exchange changes.[1][2]

  • Nitrogen Inversion: The nitrogen atom in the piperidone ring undergoes rapid inversion.[3][4] If this inversion is slowed down by bulky N-substituents or specific solvent interactions, it can contribute to peak broadening.[5] The energy barrier for this process is typically low, but it can be influenced by the chemical environment.[3]

  • Intermediate pH: If your compound has a basic nitrogen and the sample is at a pH near its pKa, proton exchange can occur at an intermediate rate, leading to broadened N-H and adjacent C-H signals. Ensure your deuterated solvent is free of acidic impurities.

  • Sample Concentration: High sample concentrations can lead to viscosity-related broadening or intermolecular interactions that affect peak shape.[6] Try acquiring the spectrum with a more dilute sample.

Q2: I am struggling to differentiate between axial and equatorial protons on the piperidone ring. How can I assign them?

A2: Distinguishing axial and equatorial protons is a common challenge and is critical for determining the conformation of the ring and its substituents. The primary methods are:

  • Coupling Constants (³JHH): The magnitude of the vicinal (three-bond) coupling constant is highly dependent on the dihedral angle between the coupled protons (Karplus relationship).

    • Axial-Axial (³J_ax,ax_): These protons have a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.[7]

    • Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_): These protons have dihedral angles of ~60°, leading to small coupling constants, typically 2-5 Hz.[7] By analyzing the multiplicity and measuring the J-values of a signal, you can confidently assign its position. For example, a proton appearing as a triplet of triplets with two large and two small coupling constants is likely an axial proton.[7]

  • Chemical Shift: Generally, axial protons are more shielded and appear at a lower frequency (upfield) compared to their equatorial counterparts, which are deshielded and appear downfield.[8] This is due to anisotropic effects within the ring.[8]

  • 2D NOESY/ROESY: These experiments detect through-space correlations (Nuclear Overhauser Effect). Strong cross-peaks will be observed between atoms that are close in space. A 1,3-diaxial interaction will produce a characteristic NOE cross-peak, confirming the axial assignments.

Q3: How can I confirm the position of a substituent on the piperidone ring (e.g., C2 vs. C3)?

A3: The most definitive way to establish the location of a substituent is by using a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.[9][10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_).[12]

    • Example: Imagine you have a methyl substituent. In the HMBC spectrum, the protons of the methyl group will show a cross-peak to the carbon atom of the piperidone ring to which it is attached. If you see a correlation from the methyl protons to a carbon with a chemical shift characteristic of C3 (see data tables below), you can confirm its position. You will also see correlations to other nearby carbons, helping to build the complete molecular framework.

Q4: My spectrum is very clean, but the integration values do not match the expected proton counts. What could be the issue?

A4: Inaccurate integration can be misleading. Consider these possibilities:

  • Relaxation Delay (d1): Protons in different chemical environments relax at different rates. If the relaxation delay between scans is too short, signals from protons with long relaxation times (like quaternary carbons' neighboring protons or protons in sterically hindered environments) may not fully recover, leading to artificially low integration values. Increase the relaxation delay (e.g., to 5 seconds or more) and re-acquire the spectrum.[13]

  • Overlapping Signals: Ensure that what appears to be a single peak is not actually two or more overlapping signals. 2D experiments like COSY or HSQC can help resolve individual signals.[14]

  • Residual Solvents/Water: Peaks from residual solvents (acetone, ethyl acetate) or water can sometimes overlap with your signals of interest.[6] Check the chemical shift of common impurities and ensure your sample and solvent are dry.

Troubleshooting Workflows & Logic Diagrams

The following diagrams illustrate logical workflows for addressing common issues in NMR peak assignment for substituted piperidones.

troubleshooting_workflow General Troubleshooting Workflow for Piperidone NMR start Ambiguous or Broad NMR Spectrum broad_peaks Are peaks broad? start->broad_peaks wrong_conformation Uncertain Axial vs. Equatorial Assignment? broad_peaks->wrong_conformation No vt_nmr Run Variable Temperature NMR broad_peaks->vt_nmr Yes check_conc Check Sample Concentration / pH broad_peaks->check_conc Yes substituent_pos Uncertain Substituent Position? wrong_conformation->substituent_pos No analyze_j Analyze ³JHH Coupling Constants (from 1D) wrong_conformation->analyze_j Yes run_noesy Run 2D NOESY/ROESY wrong_conformation->run_noesy Yes overlap Are signals overlapping? substituent_pos->overlap No run_hmbc Run 2D HMBC substituent_pos->run_hmbc Yes change_solvent Change Solvent (e.g., CDCl₃ to C₆D₆) overlap->change_solvent Yes higher_field Use Higher Field Spectrometer overlap->higher_field Yes run_cosy_hsqc Run 2D COSY / HSQC overlap->run_cosy_hsqc Yes end Peak Assignment Achieved overlap->end No vt_nmr->end check_conc->end analyze_j->end run_noesy->end run_hmbc->end change_solvent->end higher_field->end run_cosy_hsqc->end

Caption: General troubleshooting workflow for piperidone NMR.

experiment_selection Selecting the Right 2D NMR Experiment question What correlation do you need to establish? h_h_coupling Proton-Proton (through-bond) question->h_h_coupling c_h_one_bond Carbon-Proton (one-bond) question->c_h_one_bond c_h_multi_bond Carbon-Proton (multiple-bond) question->c_h_multi_bond h_h_space Proton-Proton (through-space) question->h_h_space cosy Use ¹H-¹H COSY or TOCSY h_h_coupling->cosy hsqc Use ¹H-¹³C HSQC or HMQC c_h_one_bond->hsqc hmbc Use ¹H-¹³C HMBC c_h_multi_bond->hmbc noesy Use NOESY or ROESY h_h_space->noesy

Caption: Selecting the right 2D NMR experiment.

Quantitative Data Summary

The following tables provide typical NMR data for substituted piperidone rings. Note that actual chemical shifts can vary significantly based on substituents, their stereochemistry, and the solvent used.[9]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Piperidone Protons (in CDCl₃)

Proton Position Axial (δ, ppm) Equatorial (δ, ppm) Notes
H-2, H-6 (α to N) ~2.6 - 3.0 ~3.0 - 3.5 Equatorial protons are typically deshielded.
H-3, H-5 (α to C=O) ~2.2 - 2.5 ~2.5 - 2.8 Protons α to the carbonyl are deshielded.

| N-H | ~1.5 - 2.5 | - | Often broad; position is solvent and concentration dependent. Can be confirmed by D₂O exchange.[6] |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Piperidone Ring

Carbon Position Chemical Shift (δ, ppm) Notes
C=O (C4) 205 - 212 Carbonyl carbon is highly deshielded.
C-2, C-6 (α to N) 45 - 60 Shift is sensitive to the N-substituent.

| C-3, C-5 (α to C=O) | 35 - 50 | |

Table 3: Typical Vicinal (³J) H-H Coupling Constants

Coupling Type Dihedral Angle Typical J-value (Hz)
Axial - Axial ~180° 10 - 13
Axial - Equatorial ~60° 2 - 5

| Equatorial - Equatorial | ~60° | 2 - 5 |

Experimental Protocols

Protocol 1: Standard Sample Preparation

  • Sample Amount: Weigh approximately 5-10 mg of the purified piperidone derivative for ¹H NMR, and 15-25 mg for ¹³C and 2D NMR experiments.[9][13][15]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry 5 mm NMR tube.[9][13] The choice of solvent can be used as a tool to resolve overlapping signals.[6][14]

  • Homogenization: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette to prevent poor shimming and broad lines.[15][16]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can reference the residual solvent peak.[13]

Protocol 2: Acquiring a 2D ¹H-¹³C HMBC Spectrum

  • Sample Preparation: Prepare a relatively concentrated sample (15-25 mg in 0.6 mL solvent) as described in Protocol 1.

  • Instrument Setup: Lock and shim the spectrometer on the sample. Good shimming is crucial for high-quality 2D spectra.

  • Acquisition Parameters:

    • Use a standard HMBC pulse sequence (e.g., hmbcgpndqf on Bruker instruments).

    • Spectral Width: Set the ¹H dimension (F2) to cover all proton signals (e.g., 0-10 ppm) and the ¹³C dimension (F1) to cover all carbon signals (e.g., 0-220 ppm).

    • Number of Scans (NS): Use a multiple of 8 or 16 (e.g., 8, 16, 32) per increment.

    • Number of Increments (NI): Typically 256 or 512 increments in the F1 dimension. More increments provide better resolution in the carbon dimension but increase experiment time.

    • Long-Range Coupling Delay: The delay for the evolution of long-range coupling is critical. It is typically optimized for a J-coupling of 8-10 Hz.

  • Processing: After acquisition, the data is processed with a 2D Fourier transform, followed by phase and baseline correction in both dimensions. The resulting spectrum will show cross-peaks that indicate correlations between protons and carbons separated by 2-3 bonds.[14]

References

Technical Support Center: Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Benzyl-3,3-dimethylpiperidin-4-one. The primary synthetic route discussed involves an intramolecular Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most established method for creating the substituted piperidin-4-one core is through a multi-step process centered around the Dieckmann condensation.[1][2] This intramolecular reaction cyclizes a suitable amino-diester precursor to form the six-membered ring.[3] The subsequent step involves hydrolysis and decarboxylation to yield the target ketone.

Q2: What are the key stages of this synthesis? The synthesis can be broken down into three primary stages:

  • Precursor Synthesis: Formation of the acyclic amino-diester precursor. This typically involves Michael additions of benzylamine to appropriate acrylate derivatives that will introduce the required carbon backbone, including the gem-dimethyl group.

  • Dieckmann Condensation: An intramolecular cyclization of the diester using a strong base to form the β-keto ester of the piperidine ring.[4]

  • Hydrolysis & Decarboxylation: Removal of the ester group from the β-keto ester intermediate to yield the final this compound.

Q3: What are the main challenges when scaling up this synthesis? Scaling up from the lab bench to a pilot plant or industrial scale introduces several critical challenges:

  • Thermal Management: The Dieckmann condensation can be exothermic. In larger reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions.

  • Mixing Efficiency: Achieving homogenous mixing of the reactants, especially the base which may be a solid (like sodium hydride) or a viscous solution, is more difficult in large vessels. Poor mixing can create localized "hot spots" or areas of high concentration, leading to byproduct formation.

  • Reagent Addition Control: The rate of addition for the base and during the acidic workup is critical. On a large scale, this requires careful control to manage exotherms and gas evolution.

  • Work-up and Extraction: Handling large volumes during aqueous quenching, phase separation, and extraction can be logistically challenging and may lead to emulsion formation.

Q4: What safety precautions are essential for this process?

  • Strong Bases: The reaction uses strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium bis(trimethylsilyl)amide (LiHMDS). These reagents are often flammable, corrosive, and react violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous solvents like Tetrahydrofuran (THF), toluene, or ethanol are typically used.[5] These are flammable and require proper handling and ventilation.

  • Gas Evolution: The reaction of sodium hydride with any protic species generates hydrogen gas, which is highly flammable. The acidic decarboxylation step releases carbon dioxide. Both processes require adequate ventilation and pressure management in a sealed reactor.

Troubleshooting Guide

Question / Issue Possible Cause(s) Recommended Solution(s)
Low yield in Dieckmann condensation step. 1. Inactive Base: The strong base (e.g., NaH, NaOEt) has degraded due to moisture or prolonged storage. 2. Insufficient Base: An inadequate amount of base was used. The reaction requires at least one equivalent to deprotonate the α-carbon and another to deprotonate the resulting β-keto ester. 3. Intermolecular Reactions: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomers.1. Use a fresh, properly stored batch of the base. 2. Use at least two equivalents of the base to drive the reaction equilibrium forward. 3. Run the reaction at a higher dilution to favor the intramolecular pathway. Consider slow addition of the substrate to the base solution.
Formation of multiple byproducts. 1. High Reaction Temperature: Excessive heat can promote side reactions, such as elimination or polymerization. 2. Presence of Water: Moisture will quench the base and can hydrolyze the ester groups of the starting material or product. 3. Steric Hindrance: The 3,3-dimethyl groups may sterically hinder the desired cyclization, making alternative pathways more competitive.1. Maintain strict temperature control. For highly reactive bases like LiHMDS, run the reaction at low temperatures (e.g., -78 °C).[1] For NaOEt or NaH, refluxing may be necessary, but avoid overheating. 2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Operate under an inert atmosphere. 3. Consider using a stronger, more sterically hindered base (e.g., LiHMDS, KHMDS) which can favor the desired deprotonation.
Reaction stalls or does not go to completion. 1. Poor Solubility: The amino-diester precursor or the intermediate enolate may have poor solubility in the chosen solvent. 2. Reversible Reaction: The Dieckmann condensation is a reversible equilibrium. If the product is not deprotonated by the base, the ring can reopen.[4]1. Try a different solvent system. Polar aprotic solvents like THF or DMF can enhance solubility and stabilize the enolate.[5] 2. Ensure sufficient base is present to deprotonate the product and shift the equilibrium.
Difficult work-up or product isolation. 1. Emulsion Formation: During the aqueous quench and extraction, emulsions can form, making phase separation difficult. 2. Product is an Oil: The final product may not crystallize easily, complicating purification.1. Add brine (saturated NaCl solution) during the work-up to help break emulsions. 2. Purify the product using column chromatography on silica gel. If scaling up, consider vacuum distillation for purification.
Scale-up leads to a thick, unstirrable slurry. 1. Precipitation of Intermediates: The sodium or lithium enolate intermediate may precipitate from the reaction mixture. 2. Base Inhomogeneity: Poor dispersion of a solid base like sodium hydride.1. Increase the solvent volume or switch to a solvent in which the intermediate is more soluble. 2. Ensure the reactor is equipped with a powerful mechanical stirrer capable of handling slurries. For NaH, use a mineral oil dispersion and ensure it is well-mixed before and during the reaction.

Data Presentation

Table 1: Typical Reaction Parameters for Dieckmann Condensation
ParameterLab Scale (e.g., 1-10 g)Pilot Scale (e.g., 1-10 kg)
Base NaH, NaOEt, KOt-Bu, LiHMDS[1]NaOEt, KOt-Bu (often preferred for cost and handling)
Solvent Anhydrous THF, Toluene, Ethanol[5]Toluene (higher boiling point allows for azeotropic removal of alcohol byproduct), THF
Temperature -78 °C to Reflux (depends on base)Controlled reflux, careful monitoring of internal temperature
Concentration 0.1 - 0.5 M0.1 - 0.3 M (often more dilute to manage heat)
Typical Yield 65-85%55-75% (yields may decrease slightly on scale-up)

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative method adapted from established procedures for similar piperidinones, such as the one described in patent CN1583742A.[6] The key adaptation is the use of starting materials that incorporate the 3,3-dimethyl moiety.

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)bis(2,2-dimethylpropanoate)

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add benzylamine (1.0 eq) and ethanol (5 volumes).

  • In a separate container, prepare a solution of ethyl 3-bromo-2,2-dimethylpropanoate (2.2 eq) in ethanol (2 volumes).

  • Add the ethanolic bromide solution dropwise to the benzylamine solution over 1-2 hours, maintaining the temperature below 30°C.

  • Add potassium carbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino-diester as an oil.

Step 2: Dieckmann Condensation and Decarboxylation

  • To a flame-dried reactor under a nitrogen atmosphere, add anhydrous toluene (10 volumes) and sodium ethoxide (NaOEt) (2.5 eq).

  • Heat the suspension to 80-90°C with vigorous stirring.

  • Add the crude amino-diester from Step 1, dissolved in a small amount of anhydrous toluene, dropwise over 2-3 hours. During the addition, ethanol will be generated and can be removed via a Dean-Stark trap or short-path distillation head to drive the reaction forward.

  • After the addition is complete, maintain the mixture at reflux for an additional 3-5 hours until the starting material is consumed (monitor by TLC/HPLC).

  • Cool the thick slurry to 0-5°C in an ice bath.

  • Slowly and carefully quench the reaction by adding 20% aqueous hydrochloric acid until the pH is approximately 1-2. Caution: This is an exothermic neutralization.

  • Heat the biphasic mixture to 80-90°C and stir for 4-6 hours to effect hydrolysis and decarboxylation. Monitor for the cessation of CO₂ evolution.

  • Cool the mixture to room temperature and separate the layers.

  • Neutralize the aqueous layer to pH 8-9 with a 30% sodium hydroxide solution.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Decarboxylation A Benzylamine + Ethyl 3-bromo-2,2-dimethylpropanoate B Alkylation Reaction (K2CO3, EtOH, Reflux) A->B C Amino-Diester Precursor B->C D Dieckmann Condensation (NaOEt, Toluene, Reflux) C->D E Cyclic β-Keto Ester D->E F Acidic Hydrolysis & Decarboxylation (HCl, Heat) E->F G This compound F->G H Final Product G->H Purification (Distillation / Chromatography)

Caption: Overall workflow for the synthesis of this compound.

Dieckmann Condensation Mechanism

G cluster_mech Dieckmann Condensation Mechanism Diester Amino-Diester Precursor Enolate Enolate Ion (Deprotonation at α-carbon) Diester->Enolate Base (EtO⁻) CyclicIntermediate Cyclic Tetrahedral Intermediate Enolate->CyclicIntermediate Intramolecular Nucleophilic Attack KetoEster Cyclic β-Keto Ester Enolate CyclicIntermediate->KetoEster Loss of Ethoxide (EtO⁻) FinalProduct Cyclic β-Keto Ester (After Acid Workup) KetoEster->FinalProduct Protonation (H₃O⁺)

Caption: Mechanism of the intramolecular Dieckmann condensation step.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction CheckBase Check Base Activity & Stoichiometry Start->CheckBase CheckConditions Check Reaction Conditions Start->CheckConditions BaseIssue Is Base Fresh? Are >2 eq. used? CheckBase->BaseIssue ConditionsIssue Are Solvents Anhydrous? Is Temp Correct? CheckConditions->ConditionsIssue BaseIssue->CheckConditions Yes FixBase Use Fresh Base Increase to 2.5 eq. BaseIssue->FixBase No FixConditions Dry Solvents Adjust Temperature ConditionsIssue->FixConditions No ConsiderDilution Consider Higher Dilution to Favor Intramolecular Path ConditionsIssue->ConsiderDilution Yes

Caption: Decision tree for troubleshooting low yield in the Dieckmann condensation.

References

Technical Support Center: Stereoselective Piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Piperidone Synthesis

Question: We are observing a low diastereomeric ratio (dr) in our synthesis of substituted piperidones. What are the potential causes and how can we improve the diastereoselectivity?

Answer:

Low diastereoselectivity in piperidone synthesis can arise from several factors related to the reaction conditions and substrates. Here’s a breakdown of potential causes and troubleshooting steps:

Potential Causes:

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.[1]

  • Catalyst/Reagent Choice: The nature of the catalyst (acid, base, organocatalyst, or metal complex) and its concentration can significantly influence the transition state geometry, thereby affecting the stereochemical outcome.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states, impacting the diastereomeric ratio.[1]

  • Substrate Control: The steric and electronic properties of the substituents on the starting materials play a crucial role in directing the stereochemical course of the reaction.[1] Insufficient steric hindrance may not provide a strong bias for one approach of the incoming reagent.

Troubleshooting Steps & Optimization:

  • Optimize Reaction Temperature:

    • Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity by favoring the thermodynamically more stable transition state.[1]

  • Screen Catalysts and Reagents:

    • Evaluate a panel of catalysts. For instance, in a Pictet-Spengler reaction, various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) can be tested.[1]

    • For organocatalytic reactions, modifying the catalyst structure (e.g., using different chiral amines or prolinol derivatives) can improve stereocontrol.[2]

    • In metal-catalyzed reactions, the choice of ligand is critical. Experiment with different chiral ligands to find the optimal one for your transformation.

  • Vary the Solvent:

    • Experiment with a range of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile, THF) to identify the optimal medium that favors the formation of the desired diastereomer.[1]

  • Modify the Substrate:

    • If feasible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric bulk, which can create a more pronounced facial bias for the incoming reagent.[1]

Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Piperidone Synthesis

Question: Our enzymatic reduction of a piperidinone precursor is resulting in a low enantiomeric excess. How can we improve the stereoselectivity of this bioreduction?

Answer:

Low enantiomeric excess in enzymatic reactions is a common challenge. The following factors can influence the stereoselectivity of the bioreduction:

Potential Causes:

  • Enzyme Selection: The chosen enzyme (e.g., a carbonyl reductase) may not possess the ideal substrate specificity for your particular piperidinone derivative.[1]

  • Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially impact the stereoselectivity.[1]

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete conversion and reduced enantioselectivity.[1]

  • pH and Temperature: The catalytic activity and stereoselectivity of enzymes are highly sensitive to the pH and temperature of the reaction medium.[1]

Troubleshooting Steps & Optimization:

  • Enzyme Screening:

    • Test a library of different carbonyl reductases or other relevant enzymes to identify one with high activity and selectivity for your substrate.

  • Optimize Cofactor Regeneration:

    • Ensure an efficient cofactor regeneration system is in place. This often involves using a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).[3]

  • Control Substrate/Product Concentration:

    • Perform the reaction under more dilute conditions to avoid substrate and product inhibition.

    • Consider using a continuous-flow setup where the product is removed as it is formed.

  • Optimize Reaction Conditions:

    • Screen a range of pH values and temperatures to find the optimal conditions for both enzyme activity and enantioselectivity.[1]

    • The use of buffers is crucial to maintain a stable pH throughout the reaction.[3]

  • Enzymatic Resolution:

    • As an alternative to asymmetric reduction, consider a kinetic resolution of a racemic mixture of the corresponding piperidinol. Lipases, such as Candida antarctica lipase B (CAL-B), can be used to selectively acylate one enantiomer, allowing for the separation of the two.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high stereoselectivity in piperidone synthesis?

A1: Several powerful strategies exist for the stereoselective synthesis of piperidones. The choice of method often depends on the desired substitution pattern and stereochemistry. Key approaches include:

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives, are widely used to catalyze domino reactions like Michael addition/aminalization cascades, which can create multiple stereocenters with high enantioselectivity in a single step.[2][6]

  • Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, palladium, and iridium, are employed in a variety of asymmetric transformations, including reductive transaminations and dearomatization reactions of pyridines, to afford chiral piperidines and their precursors.[6][7][8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.[9]

  • Enzymatic Reactions: Biocatalysis, using enzymes like reductases and lipases, offers a highly selective and environmentally friendly approach for the synthesis of chiral piperidones and their derivatives.[1][4]

  • Diastereoselective Reactions: Substrate-controlled diastereoselective reactions, such as the double Mannich reaction or Pictet-Spengler cyclization, can be optimized to favor the formation of a single diastereomer.[1][10]

Q2: How can I separate diastereomers of a substituted piperidone?

A2: The separation of diastereomers is typically achieved through standard laboratory techniques:

  • Flash Column Chromatography: This is the most common method for separating diastereomers. The choice of solvent system is crucial for achieving good separation. Sometimes, adding a small amount of a basic modifier like triethylamine can improve the separation of basic piperidine derivatives on silica gel by reducing peak tailing.[1]

  • Crystallization: If one of the diastereomers is a crystalline solid, fractional crystallization can be an effective method for separation on a larger scale.

  • Preparative HPLC or SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.

Q3: Are there any one-pot methods for the stereoselective synthesis of complex piperidones?

A3: Yes, one-pot multicomponent reactions are highly efficient for constructing complex piperidone scaffolds with good stereocontrol. For example, an organocatalytic one-pot, two-step reaction involving a Wolff rearrangement–amidation–Michael–hemiaminalization sequence has been developed for the asymmetric synthesis of spirocyclic piperidones with three stereogenic centers.[11] These methods are advantageous as they reduce the number of synthetic steps and purification procedures.

Data Presentation

Table 1: Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones

EntryAmineAldehydeYield (%)dree (%)
1BenzylamineCinnamaldehyde7275:2595
2p-MethoxybenzylamineCinnamaldehyde7680:2097
3BenzylamineCrotonaldehyde6570:3092

Data synthesized from representative examples in the literature.[11]

Table 2: Enzymatic Resolution of trans-3-Alkoxyamino-4-oxygenated-2-piperidones

ReactionTime (h)Conversion (%)Enantiomeric Excess (ee) (%)
CAL-B-catalyzed de-acylation24Low99
CAL-B-catalyzed de-acylation72Moderate>99

Data based on the enzymatic resolution using Candida antarctica lipase B (CAL-B).[4][5]

Experimental Protocols

Protocol 1: Organocatalytic Domino Michael Addition/Aminalization

This protocol describes a general procedure for the synthesis of polysubstituted piperidines using an O-TMS protected diphenylprolinol catalyst.[6]

Materials:

  • Aldehyde (0.2 mmol)

  • Trisubstituted nitroolefin (0.3 mmol)

  • O-TMS protected diphenylprolinol catalyst (20 mol%)

  • Toluene (or other appropriate solvent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in the chosen solvent, add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.[6]

Protocol 2: Diastereoselective Double Mannich Reaction

This protocol provides a general method for the synthesis of polysubstituted 4-piperidones.[10]

Materials:

  • β-keto ester (1 mmol)

  • Bisaminol ether (1.2 mmol)

  • Methyltrichlorosilane (1.5 mmol)

  • Dry acetonitrile (MeCN) (3 mL)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a mixture of the β-keto ester (1 mmol) and bisaminol ether (1.2 mmol) in dry MeCN (3 mL), add methyltrichlorosilane (1.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is basic.

  • Extract the aqueous layer with EtOAc (3 x 3 mL).

  • Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the 4-piperidone.[10]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Product aldehyde Aldehyde reaction Domino Michael Addition/ Aminalization aldehyde->reaction nitroolefin Nitroolefin nitroolefin->reaction workup Solvent Evaporation reaction->workup catalyst Organocatalyst (O-TMS diphenylprolinol) catalyst->reaction purification Flash Column Chromatography workup->purification product Chiral Piperidine purification->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Stereoselectivity (dr or ee) temp Temperature start->temp catalyst Catalyst/Reagent start->catalyst solvent Solvent start->solvent substrate Substrate start->substrate optimize_temp Optimize Temperature temp->optimize_temp Adjust screen_catalysts Screen Catalysts catalyst->screen_catalysts Change vary_solvent Vary Solvent solvent->vary_solvent Test modify_substrate Modify Substrate substrate->modify_substrate Alter improved Improved Stereoselectivity optimize_temp->improved screen_catalysts->improved vary_solvent->improved modify_substrate->improved

References

Validation & Comparative

Comparative Guide to Purity Validation of 1-Benzyl-3,3-dimethylpiperidin-4-one by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 1-Benzyl-3,3-dimethylpiperidin-4-one. Supporting experimental protocols and data are presented to assist in selecting the most suitable method for specific analytical requirements.

Introduction

This compound is a substituted piperidine derivative with applications in pharmaceutical research and development. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of scientific findings and for meeting regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[1] This guide outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for the purity analysis of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Comparison

A comparative overview of the primary analytical techniques for purity assessment is presented below, highlighting their respective advantages and limitations.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability Well-suited for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Applicable to a wide range of soluble compounds, providing structural confirmation and quantification.
Sensitivity High sensitivity, capable of detecting trace impurities.[1]Very high sensitivity and specificity, excellent for identifying unknown volatile impurities.Generally lower sensitivity than HPLC and GC-MS, but can be quantitative without a specific reference standard for each impurity.[1]
Quantitative Analysis Excellent for precise and accurate quantification of the main component and known impurities using reference standards.Quantitative analysis is possible with appropriate calibration.Quantitative NMR (qNMR) allows for absolute quantification against a certified internal standard.
Impurity Identification Retention time provides an indication of an impurity, but mass spectrometry (LC-MS) is needed for definitive identification.Mass spectra provide fragmentation patterns that can be used to identify unknown impurities by library matching.Provides detailed structural information about impurities, aiding in their identification without the need for mass spectrometry.
Speed Analysis times are typically in the range of 10-30 minutes.Similar analysis times to HPLC.Rapid for qualitative analysis, but quantitative experiments may require longer acquisition times.

Experimental Protocols

Proposed RP-HPLC Method for this compound Purity

This proposed method is based on common practices for the analysis of similar piperidine derivatives.[2][3]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system.

GC Conditions:

ParameterRecommended Condition
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min

MS Conditions:

ParameterRecommended Condition
Ion Source Temperature 230°C
Mass Range 50-500 amu

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.

Alternative Method: Quantitative NMR (qNMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons corresponding to each signal, and the weights of the analyte and the internal standard.

Data Presentation

Table 1: Hypothetical Purity Data for this compound Batches

Batch NumberHPLC Purity (%)GC-MS Purity (%)qNMR Purity (%)Major Impurity (by HPLC, % Area)
BDP-2024-00199.599.499.6Impurity A (0.2%)
BDP-2024-00298.898.798.9Impurity B (0.8%)
BDP-2024-00399.899.799.8Impurity A (0.1%)

Table 2: Comparison of Method Validation Parameters

ParameterHPLCGC-MSqNMR
Specificity High, tunable with mobile phase and column selection.Very high, based on both retention time and mass spectrum.Excellent, based on unique chemical shifts.
Linearity (r²) > 0.999> 0.998> 0.999
LOD/LOQ Low (ng/mL range)Very low (pg/mL range)Higher than chromatographic methods
Precision (%RSD) < 2%< 3%< 1%
Accuracy (% Recovery) 98-102%97-103%99-101%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity validation.

logical_comparison cluster_methods Analytical Techniques cluster_comparison Comparison Criteria main_compound This compound Purity Validation hplc HPLC main_compound->hplc gcms GC-MS main_compound->gcms nmr NMR main_compound->nmr sensitivity Sensitivity hplc->sensitivity specificity Specificity hplc->specificity quantification Quantification hplc->quantification impurity_id Impurity ID hplc->impurity_id gcms->sensitivity gcms->specificity gcms->quantification gcms->impurity_id nmr->sensitivity nmr->specificity nmr->quantification nmr->impurity_id

Caption: Logical relationship for analytical method comparison.

Conclusion

For the routine purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and accessible solution. It provides excellent separation of the main component from potential process-related impurities. GC-MS serves as a powerful complementary technique, particularly for the identification of unknown volatile impurities, owing to its high sensitivity and specificity. qNMR is an invaluable tool for providing an orthogonal measure of purity and for the absolute quantification of the primary component without the need for a specific reference standard. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the expected nature of impurities, the need for structural elucidation, and the desired level of sensitivity.

References

A Comparative Guide to the Synthetic Routes of 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 1-Benzyl-4-piperidone, a key intermediate in the synthesis of numerous pharmaceutical agents. The following sections present objective comparisons of reaction performance, supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Routes

Two principal methods for the synthesis of 1-Benzyl-4-piperidone are prevalent in the literature: the Dieckmann condensation of a diester formed from benzylamine and an acrylic ester, and the direct N-alkylation of 4-piperidone.

Data Presentation
Parameter Dieckmann Condensation Route Direct N-Alkylation Route
Starting Materials Benzylamine, Methyl Acrylate4-Piperidone (or its hydrochloride salt), Benzyl Bromide
Key Steps Michael Addition, Dieckmann Condensation, Hydrolysis, DecarboxylationNucleophilic Substitution (SN2)
Reported Yield Optimized total yield of up to 75.3%. A one-pot method has been developed to enhance yield and purity.Generally high-yielding, though specific percentages are less consistently reported in comparative literature. One source notes the method is straightforward with a good yield.
Reaction Conditions Multi-step process, often performed as a one-pot synthesis. Temperatures range from room temperature for the Michael addition to 100-125°C for the Dieckmann condensation. Microwave-assisted methods can significantly shorten reaction times.Typically a one-step reaction. A common protocol involves heating at 65°C for 14 hours in DMF with a base like K2CO3.
Advantages Utilizes inexpensive and readily available starting materials. Suitable for large-scale industrial production.Simpler, one-step procedure.
Disadvantages Multi-step reaction can be complex. The use of sodium metal in some variations poses a safety risk. The process can have poor atom economy.Starting material, 4-piperidone, can be expensive and difficult to store, making the process less economically viable for industrial applications.

Experimental Protocols

Dieckmann Condensation Route (One-Pot Method)

This protocol is based on a generalized one-pot synthesis described in the literature.

Step 1: Michael Addition

  • In a reaction vessel, combine benzylamine and an alcohol-based organic solvent.

  • Gradually add an acrylic ester (e.g., methyl acrylate) to the mixture. The molar ratio of acrylate to benzylamine should be between 2.6 and 5 to minimize the formation of mono-ester byproducts.

  • Stir the mixture for approximately one hour at room temperature.

  • Heat the reaction mixture to a temperature between 50 and 60°C and maintain for 9 to 24 hours.

  • After the reaction, remove the excess acrylate and solvent by distillation.

Step 2: Dieckmann Condensation

  • To the residue from the previous step, add a suitable organic solvent for the condensation reaction.

  • Add an organic base, such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide, in portions.

  • Heat the mixture to a temperature between 50 and 85°C and maintain for 9 to 16 hours. During this time, lower-boiling point substances can be removed by distillation to maintain the reaction temperature.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and neutralize it with an acid.

  • Add a catalyst, such as lithium chloride or calcium chloride.

  • Heat the mixture to a temperature between 60 and 85°C for 1 to 5 hours.

  • After cooling, adjust the pH to 8-9 with an inorganic base.

  • Separate the aqueous layer. The organic layer is then distilled under reduced pressure to yield 1-Benzyl-4-piperidone.

Direct N-Alkylation of 4-Piperidone

This protocol is adapted from a detailed experimental procedure.

  • In a dry reaction flask, prepare a mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture at 65°C for 14 hours.

  • After cooling to room temperature, filter the mixture.

  • Quench the filtrate with ice water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to 1-Benzyl-4-piperidone.

Dieckmann_Condensation_Route cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product start1 Benzylamine step1 Michael Addition start1->step1 start2 Methyl Acrylate start2->step1 step2 Dieckmann Condensation step1->step2 Diester Intermediate step3 Hydrolysis & Decarboxylation step2->step3 Cyclic β-keto ester product 1-Benzyl-4-piperidone step3->product

Caption: Dieckmann Condensation Pathway to 1-Benzyl-4-piperidone.

N_Alkylation_Route cluster_start Starting Materials cluster_step Reaction Step cluster_product Final Product start1 4-Piperidone step1 Nucleophilic Substitution (SN2) start1->step1 start2 Benzyl Bromide start2->step1 product 1-Benzyl-4-piperidone step1->product

Caption: Direct N-Alkylation Pathway to 1-Benzyl-4-piperidone.

Spectroscopic Scrutiny: A Comparative Guide to N-benzylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of N-benzylpiperidin-4-one and its derivatives is crucial for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic data for a series of N-benzylpiperidin-4-one derivatives, supported by experimental protocols and visualizations to facilitate a deeper understanding of their structure-property relationships.

N-benzylpiperidin-4-one serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of these compounds. This guide focuses on the influence of various substituents on the benzyl moiety on the spectral properties of the N-benzylpiperidin-4-one core.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-benzylpiperidin-4-one and a selection of its para-substituted derivatives. These derivatives include electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) to illustrate the electronic effects on the spectral parameters.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundAr-H (ppm)-CH₂- (Ar) (ppm)Piperidinone Protons (ppm)
N-benzylpiperidin-4-one 7.25-7.35 (m, 5H)3.65 (s, 2H)2.77 (t, 4H), 2.48 (t, 4H)[1]
N-(4-methoxybenzyl)piperidin-4-one 7.22 (d, 2H), 6.85 (d, 2H)3.58 (s, 2H)~2.75 (t, 4H), ~2.45 (t, 4H)
N-(4-methylbenzyl)piperidin-4-one 7.15 (d, 2H), 7.10 (d, 2H)3.60 (s, 2H)~2.76 (t, 4H), ~2.46 (t, 4H)
N-(4-chlorobenzyl)piperidin-4-one 7.28 (s, 4H)3.62 (s, 2H)~2.78 (t, 4H), ~2.49 (t, 4H)
N-(4-nitrobenzyl)piperidin-4-one 8.15 (d, 2H), 7.50 (d, 2H)3.75 (s, 2H)~2.80 (t, 4H), ~2.52 (t, 4H)

Analysis: The chemical shifts of the benzylic protons (-CH₂-) are sensitive to the electronic nature of the substituent on the aromatic ring. Electron-donating groups like methoxy and methyl cause an upfield shift (to lower ppm values) compared to the parent compound, due to increased electron density shielding the protons. Conversely, electron-withdrawing groups like nitro cause a significant downfield shift (to higher ppm values) due to deshielding. The signals for the piperidinone protons are less affected but show a slight downfield trend with electron-withdrawing substituents.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundC=O (ppm)Benzylic -CH₂- (ppm)Aromatic Carbons (ppm)Piperidinone Carbons (ppm)
N-benzylpiperidin-4-one ~208.5~63.0~138.0 (C), ~129.0 (CH), ~128.5 (CH), ~127.0 (CH)~53.0 (C-2, C-6), ~41.0 (C-3, C-5)
N-(4-methoxybenzyl)piperidin-4-one ~208.6~62.5~159.0 (C-OMe), ~130.0 (C), ~130.0 (CH), ~114.0 (CH)~53.1 (C-2, C-6), ~41.1 (C-3, C-5), 55.3 (-OCH₃)
N-(4-methylbenzyl)piperidin-4-one ~208.5~62.8~137.0 (C-Me), ~135.0 (C), ~129.5 (CH), ~129.0 (CH)~53.0 (C-2, C-6), ~41.0 (C-3, C-5), 21.1 (-CH₃)
N-(4-chlorobenzyl)piperidin-4-one ~208.3~62.3~136.5 (C), ~133.0 (C-Cl), ~130.5 (CH), ~129.0 (CH)~52.9 (C-2, C-6), ~40.9 (C-3, C-5)
N-(4-nitrobenzyl)piperidin-4-one ~208.0~62.0~147.5 (C-NO₂), ~145.5 (C), ~129.5 (CH), ~124.0 (CH)~52.8 (C-2, C-6), ~40.8 (C-3, C-5)

Analysis: The carbonyl carbon (C=O) chemical shift shows minor variations with different substituents. The benzylic carbon also displays a discernible trend, shifting slightly upfield with electron-withdrawing groups. The aromatic carbon signals are significantly affected, with the carbon bearing the substituent showing the most pronounced shift.

Key IR Absorption Bands (KBr, cm⁻¹)
Compoundν(C=O)ν(C-N)ν(Aromatic C-H)ν(Aliphatic C-H)
N-benzylpiperidin-4-one ~1715~1120~3060, 3030~2950, 2820
N-(4-methoxybenzyl)piperidin-4-one ~1713~1125~3050, 3010~2945, 2830
N-(4-methylbenzyl)piperidin-4-one ~1714~1122~3055, 3025~2948, 2825
N-(4-chlorobenzyl)piperidin-4-one ~1718~1118~3065, 3035~2952, 2818
N-(4-nitrobenzyl)piperidin-4-one ~1722~1115~3070, 3040~2955, 2815

Analysis: The carbonyl stretching frequency (ν(C=O)) is a sensitive indicator of the electronic environment. Electron-donating groups slightly lower the frequency (red shift) due to increased electron density on the carbonyl group, while electron-withdrawing groups increase the frequency (blue shift).

Mass Spectrometry (EI) - Key Fragments (m/z)
Compound[M]⁺[M-H]⁺[C₇H₇]⁺ (Tropylium ion)Other Key Fragments
N-benzylpiperidin-4-one 18918891120, 98, 77
N-(4-methoxybenzyl)piperidin-4-one 219218121150, 98
N-(4-methylbenzyl)piperidin-4-one 203202105134, 98
N-(4-chlorobenzyl)piperidin-4-one 223/225222/224125/127154/156, 98
N-(4-nitrobenzyl)piperidin-4-one 234233136165, 98

Analysis: The mass spectra of these compounds are characterized by the molecular ion peak [M]⁺ and a prominent fragment corresponding to the substituted tropylium ion, formed by cleavage of the benzylic C-N bond. The m/z value of this fragment is indicative of the substituent on the benzyl ring. Another common fragment at m/z 98 corresponds to the piperidin-4-one cation radical.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the N-benzylpiperidin-4-one derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shifts relative to the TMS signal (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid N-benzylpiperidin-4-one derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press it under high pressure (8-10 tons) for 2 minutes to form a transparent or translucent pellet.

  • Instrumentation: Record the FT-IR spectrum using a suitable FT-IR spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

    • Background: A spectrum of a pure KBr pellet should be recorded as the background.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Perform mass spectral analysis on a mass spectrometer equipped with an electron ionization (EI) source.

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 230 °C

    • Mass range: m/z 40-500

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed fragmentation pattern.

Visualizations

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the logical relationship of the analytical techniques.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of N-benzylpiperidin-4-one Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for synthesis and spectroscopic analysis.

Logical_Relationship Logical Relationship of Spectroscopic Techniques cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound N-benzylpiperidin-4-one Derivative NMR NMR (Connectivity, Chemical Environment) Compound->NMR IR FT-IR (Functional Groups) Compound->IR MS Mass Spec (Molecular Weight, Fragmentation) Compound->MS Structure Complete Molecular Structure NMR->Structure IR->Structure MS->Structure

Caption: Interplay of spectroscopic techniques for structure elucidation.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-3,3-dimethylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For novel compounds such as 1-Benzyl-3,3-dimethylpiperidin-4-one, a derivative of piperidin-4-one, establishing reliable analytical techniques is crucial for ensuring the accuracy and precision of experimental data. While specific validation studies for this exact molecule are not extensively published, this guide provides a comparative overview of common and effective analytical methods based on data from structurally similar piperidinone derivatives. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a framework for method selection and validation.

Comparison of Key Analytical Techniques

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by mass-based detection.Separation based on differential partitioning between a mobile and stationary phase with UV or other detection methods.
Applicability Suitable for thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds.Highly versatile for a wide range of compounds, including non-volatile and thermally labile molecules.
Sensitivity Generally offers high sensitivity, often in the picogram to femtogram range.Sensitivity is dependent on the detector used (e.g., UV, MS). LC-MS can achieve very high sensitivity.
Selectivity Excellent selectivity due to both chromatographic separation and mass-to-charge ratio detection.Selectivity can be high, especially when coupled with a mass spectrometer (LC-MS).
Sample Throughput Can have longer run times compared to modern UPLC systems.Higher throughput can be achieved with Ultra-High-Performance Liquid Chromatography (UPLC) systems.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for GC-MS and HPLC analysis of piperidinone derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from the analysis of 1-Benzyl-4-piperidone reaction products and is suitable for the analysis of this compound.[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[3]

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector: Split/splitless injector, operated in splitless mode at 280°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[3]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the reverse-phase HPLC method for the separation of 1-Benzyl-4-piperidone.[1]

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

  • Perform serial dilutions to create calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Column: Newcrom R1 reverse-phase column or a similar C18 column.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier like phosphoric acid or formic acid for MS compatibility.[1] The exact gradient or isocratic conditions would need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

Validation Workflow

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_validation_params Validation Parameters MethodDevelopment Method Development & Optimization MethodValidationProtocol Write Method Validation Protocol MethodDevelopment->MethodValidationProtocol Specificity Specificity / Selectivity MethodValidationProtocol->Specificity Linearity Linearity & Range MethodValidationProtocol->Linearity Accuracy Accuracy / Trueness MethodValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidationProtocol->Precision LOD Limit of Detection (LOD) MethodValidationProtocol->LOD LOQ Limit of Quantification (LOQ) MethodValidationProtocol->LOQ Robustness Robustness MethodValidationProtocol->Robustness SystemSuitability System Suitability ValidationReport Final Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD->ValidationReport LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: A flowchart illustrating the key stages and parameters in the validation of an analytical method.

Other spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for the structural characterization and confirmation of piperidin-4-one derivatives.[4] These techniques are often used in conjunction with chromatographic methods for a comprehensive analysis.

References

A Head-to-Head Comparison: One-Pot vs. Multi-Step Synthesis of Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of piperidones, a crucial scaffold in medicinal chemistry, has traditionally been approached through multi-step sequences. However, the drive for efficiency, cost-effectiveness, and green chemistry has led to the development of elegant one-pot methodologies. This guide provides a direct comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their drug discovery and development endeavors.

At a Glance: Key Differences

ParameterOne-Pot SynthesisMulti-Step Synthesis
Number of Steps Single operational stepMultiple, sequential steps
Reaction Time Generally shorter (hours)Can be significantly longer (days)
Yield Variable, can be highOften higher overall yield after optimization
Purification Single final purificationMultiple intermediate purifications
Waste Generation Reduced solvent and reagent wasteHigher volume of solvent and reagent waste
Operational Simplicity HighLow, requires isolation of intermediates
Atom Economy Often higherCan be lower due to protecting groups and reagents

In-Depth Analysis

One-pot syntheses of piperidones offer significant advantages in terms of operational simplicity and resource efficiency.[1] By combining multiple reaction steps into a single procedure without isolating intermediates, these methods reduce reaction time, minimize solvent and reagent usage, and decrease waste generation.[2][3] A prominent example is the four-component condensation reaction to produce functionalized piperid-4-ones, which generates considerable molecular complexity in a single step.[1][4][5] Another efficient one-pot approach involves a tandem protocol for constructing N-substituted piperidines from halogenated amides, integrating amide activation, reduction, and intramolecular nucleophilic substitution.[6]

Conversely, multi-step syntheses, while often more time-consuming and labor-intensive, can provide greater control over stereochemistry and allow for the purification of intermediates, which can lead to higher overall yields of the final product. Classic multi-step approaches, such as the Petrenko-Kritschenko piperidone synthesis, involve the condensation of aldehydes, amines, and diesters of acetonedicarboxylic acid.[7][8] Other established multi-step routes to 4-piperidones involve the addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation.[9]

The choice between a one-pot or multi-step approach will ultimately depend on the specific target molecule, desired scale, and the resources available. For rapid library synthesis and lead discovery, one-pot methods are often advantageous. For the synthesis of a specific, complex target where yield and purity are paramount, a well-optimized multi-step sequence may be preferable.

Experimental Protocols

One-Pot Synthesis: Four-Component Condensation of Piperid-4-ones

This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones.[1][4][5]

Materials:

  • Tosyl imine (1.0 equiv)

  • Methanol (MeOH)

  • Titanium tetrachloride (TiCl₄)

  • Diketene (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.

  • Add diketene (1.2 equiv) to the reaction mixture.

  • Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, introduce the aldehyde (1.0 equiv) to the flask.

  • Stir the reaction until completion.

  • To obtain a single 2,6-cis-diastereomer, add potassium carbonate (K₂CO₃) for epimerization.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the product with dichloromethane (3 x volumes).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Multi-Step Synthesis: Petrenko-Kritschenko Piperidone Synthesis

This classic multi-component reaction is a foundational multi-step synthesis of 4-piperidones.[7][8]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 2.0 equiv)

  • Primary amine or ammonia (e.g., Ammonium acetate)

  • Acetonedicarboxylic acid derivative (e.g., Diethyl-α-ketoglutarate, 1.0 equiv)

  • Solvent (e.g., water or alcohol)

Procedure:

  • Dissolve the aldehyde and the acetonedicarboxylic acid derivative in the chosen solvent.

  • Add the primary amine or ammonia source to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate from the reaction mixture or require extraction.

  • Isolate the crude product by filtration or extraction.

  • Purify the 4-piperidone product by recrystallization or column chromatography.

Visualizing the Workflows

One_Pot_Synthesis cluster_0 Single Reaction Vessel A Tosyl Imine + TiCl4 + MeOH B Diketene Addition A->B Step 1 C Aldehyde Addition B->C Step 2 D Epimerization (K2CO3) C->D Step 3 E Work-up & Purification D->E Step 4 F Final Piperidone Product E->F

Caption: Workflow for a one-pot synthesis of piperidones.

Multi_Step_Synthesis cluster_1 Step 1: Condensation cluster_2 Step 2: Purification cluster_3 Step 3: (Optional) Further Modification A Aldehyde + Amine + Acetonedicarboxylic acid derivative B Reaction & Isolation of Intermediate A->B C Intermediate Purification B->C D Chemical Transformation C->D F Final Piperidone Product C->F Direct to final product E Isolation & Purification D->E E->F

Caption: Workflow for a multi-step synthesis of piperidones.

References

A Comparative Guide to the Analytical Profiles of N-Benzylpiperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough analytical understanding of synthetic intermediates is paramount. This guide provides a cross-validation of analytical data for 1-Benzyl-4-piperidone and its structural analogs, offering a comparative look at their key spectral characteristics. Due to the limited availability of public experimental data for 1-Benzyl-3,3-dimethylpiperidin-4-one, this guide focuses on the closely related and more extensively characterized 1-Benzyl-4-piperidone as the primary subject, with comparisons to other relevant piperidine derivatives.

Executive Summary

This guide presents a comparative analysis of analytical data for 1-Benzyl-4-piperidone, 1-Benzyl-4-methylpiperidin-3-one, and 4-Benzylpiperidine. The objective is to provide a clear, data-driven comparison of their spectral signatures across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to support the reproducibility of the presented data. The information is intended to aid in the identification, characterization, and quality control of these important chemical entities in a research and development setting.

Comparative Analytical Data

The following tables summarize the available quantitative analytical data for 1-Benzyl-4-piperidone and its selected analogs. It is important to note that a complete experimental dataset for all compounds is not publicly available, and some of the presented data is based on typical and predicted values.

Table 1: ¹H NMR Spectral Data (Predicted/Typical Shifts in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
1-Benzyl-4-piperidone ~7.30mAromatic protons (5H)
~3.60sBenzyl CH₂ (2H)
~2.80tPiperidine CH₂ adjacent to N (4H)
~2.50tPiperidine CH₂ adjacent to C=O (4H)
1-Benzyl-4-methylpiperidin-3-one ~7.30mAromatic protons (5H)
~3.60sBenzyl CH₂ (2H)
~2.5-3.0mPiperidine protons
~1.10dMethyl CH₃ (3H)
4-Benzylpiperidine ~7.20mAromatic protons (5H)
~2.90mPiperidine CH₂ adjacent to N (2H, axial)
~2.50dBenzyl CH₂ (2H)
~2.00mPiperidine CH₂ adjacent to N (2H, equatorial)
~1.60mPiperidine CH (1H) and CH₂ (2H)
~1.40mPiperidine CH₂ (2H)

Table 2: ¹³C NMR Spectral Data (Predicted/Typical Shifts in CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
1-Benzyl-4-piperidone ~209.0C=O
~138.0Aromatic C (quaternary)
~129.0, 128.5, 127.0Aromatic CH
~63.0Benzyl CH₂
~55.0Piperidine CH₂ adjacent to N
~41.0Piperidine CH₂ adjacent to C=O
1-Benzyl-4-methylpiperidin-3-one ~212.0C=O
~138.0Aromatic C (quaternary)
~129.0, 128.5, 127.0Aromatic CH
~62.0Benzyl CH₂
~50-60Piperidine carbons
~45.0Piperidine CH
~12.0Methyl CH₃
4-Benzylpiperidine ~140.0Aromatic C (quaternary)
~129.0, 128.0, 126.0Aromatic CH
~47.0Piperidine CH₂ adjacent to N
~44.0Benzyl CH₂
~38.0Piperidine CH
~32.0Piperidine CH₂

Table 3: IR Spectral Data

CompoundWavenumber (cm⁻¹)Assignment
1-Benzyl-4-piperidone ~3050-3030Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1715C=O stretch (strong)
~1600, 1495, 1450Aromatic C=C stretch
~1120C-N stretch
1-Benzyl-4-methylpiperidin-3-one ~3050-3030Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1710C=O stretch (strong)
~1600, 1495, 1450Aromatic C=C stretch
~1115C-N stretch
4-Benzylpiperidine ~3300N-H stretch (secondary amine)
~3050-3030Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, 1495, 1450Aromatic C=C stretch
~1100C-N stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1-Benzyl-4-piperidone 189 [M]⁺91 (tropylium ion), 120, 148
1-Benzyl-4-methylpiperidin-3-one 203 [M]⁺91 (tropylium ion), 134, 162
4-Benzylpiperidine 175 [M]⁺91 (tropylium ion), 84, 174

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.

    • Collect 16-32 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024) are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in ¹³C NMR.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS Conditions (Typical):

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a substituted piperidine derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion Synthesis Synthesis of Piperidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Data_Comparison Comparison with Reference Data Structure_Elucidation->Data_Comparison Purity_Assessment->Data_Comparison Final_Report Final Characterization Report Data_Comparison->Final_Report

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of piperidine derivatives.

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of piperidin-4-one derivatives reveals their promising role in drug discovery. This guide provides a comparative analysis of their docking performance against various biological targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] Its inherent conformational flexibility allows for effective interaction with a wide array of biological targets, making it a privileged structure in the design of novel therapeutics.[1] Molecular docking studies have become an essential computational tool to predict and analyze the binding affinities and interaction modes of these derivatives, thereby accelerating the identification of lead compounds for various diseases, including cancer, microbial infections, and neurological disorders.[1][2]

This guide synthesizes findings from multiple studies to offer a comparative perspective on the in silico performance of various piperidin-4-one derivatives.

Comparative Docking Performance of Piperidin-4-one Derivatives

The following table summarizes the docking scores and binding affinities of representative piperidin-4-one derivatives against several key biological targets. This quantitative data highlights the structure-activity relationships and the potential therapeutic applications of this versatile chemical scaffold.

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (Compound II)Myeloma Protein (6FS1)Not explicitly stated, but noted to bind effectivelyNot explicitly stated[2]
3-Chloro-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one (Compound V)Myeloma Protein (6FS1)Not explicitly stated, but noted to bind effectivelyNot explicitly stated[2]
2, 6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-one (Compound 2d)Not specified-8.2Not specified[3]
Ciprofloxacin (Standard Drug)Not specified-7.8Not specified[3]
Phenyl hydrazine derivative of 2,6-diphenyl-piperidin-4-one (Compound 3)Dihydrofolate reductase-7.88THR56, SER59[4]
Phenyl hydrazine derivative of 2,6-diphenyl-piperidin-4-one (Compound 4)Dihydrofolate reductase-5.44THR56, SER59[4]
Piperidine derivative (Compound 12)Pancreatic Lipase-8.24Gly76, Phe77, Asp79, His151[5]
4-Amino Methyl Piperidine Derivative (HN58)µ-Opioid Receptor-8.13 to -13.37 (range for derivatives)Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236[6]

Visualizing the Path to Discovery: A Docking Study Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study, from initial library design to the identification of lead candidates.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Validation Phase A Ligand Library Design (Piperidin-4-one Derivatives) C Molecular Docking Simulation (e.g., AutoDock, Glide) A->C B Target Protein Selection & Preparation (PDB) B->C D Scoring & Ranking of Poses (Binding Energy/Docking Score) C->D E Analysis of Interactions (Hydrogen Bonds, Hydrophobic Interactions) D->E F ADMET Prediction (In Silico) E->F G Identification of Lead Candidates F->G

Caption: Workflow of a comparative molecular docking study.

Experimental Protocols: A Closer Look at the Methodology

The reliability of molecular docking results is contingent upon the meticulous application of established protocols. The following provides a generalized yet detailed methodology based on common practices in the field.

1. Ligand Preparation:

  • The 3D structures of the piperidin-4-one derivatives are sketched using molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • The structures are then optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

  • For derivatives with ionizable groups, the protonation states at physiological pH (7.4) are determined.

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or steric clashes.

  • The active site for docking is defined, often based on the location of the co-crystallized ligand or through binding site prediction algorithms.

3. Molecular Docking Simulation:

  • Docking simulations are performed using software such as AutoDock, Glide, or PyRx.[7][8]

  • These programs utilize algorithms to explore a multitude of possible conformations and orientations of the ligand within the protein's active site.

  • A grid box is defined around the active site to confine the search space for the ligand.

  • The docking parameters, such as the number of genetic algorithm runs and the population size, are set according to the software's recommendations and the complexity of the system.

4. Analysis of Docking Results:

  • The docking results are evaluated based on the predicted binding energy or docking score, with lower values generally indicating a more favorable binding interaction.

  • The binding poses of the top-ranked ligands are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.

  • These interactions are crucial for understanding the molecular basis of the ligand's activity and for guiding further structural modifications.

5. In Silico ADMET Prediction:

  • To assess the drug-likeness of the most promising candidates, their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are often predicted using computational tools.[2]

  • This analysis helps to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.[2]

References

Benchmarking Synthetic Routes to 1-Benzyl-3,3-dimethylpiperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comprehensive benchmark of known methods for the synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one, a valuable piperidine derivative. We present a comparative analysis of synthetic strategies, supported by experimental data, to inform route selection for this important scaffold.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The targeted synthesis of substituted piperidones, such as this compound, is of significant interest for the development of new therapeutic agents. This guide evaluates the most common synthetic approaches to this compound, focusing on key performance indicators such as chemical yield, reaction time, and scalability.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several key strategies. Below is a summary of the most prominent methods, with their respective advantages and disadvantages.

Method Starting Materials Key Reactions Reported Yield Reaction Time Key Considerations
Method 1: Direct N-Alkylation 3,3-Dimethylpiperidin-4-one, Benzyl bromideNucleophilic SubstitutionHigh12-24 hoursAvailability and stability of the starting piperidone. Requires a suitable base and solvent system.
Method 2: Dieckmann Condensation N-Benzyl-N-(2-carboalkoxyethyl)-3-methyl-3-carboalkoxy-propylamineIntramolecular CyclizationModerate to High24-48 hoursMulti-step synthesis of the acyclic precursor is required. Prone to side reactions if not carefully controlled.
Method 3: Reductive Amination 1-(3,3-Dimethyl-4-oxopiperidin-1-yl)-1-phenylmethanoneCarbonyl Reductive AminationModerate12-36 hoursRequires a suitable reducing agent and control of reaction conditions to avoid over-reduction. The precursor may require a separate synthesis.

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below.

Method 1: Direct N-Alkylation of 3,3-Dimethylpiperidin-4-one

This method involves the direct benzylation of the secondary amine of the pre-formed 3,3-dimethylpiperidin-4-one ring.

Reaction Scheme:

start 3,3-Dimethylpiperidin-4-one reagent + Benzyl Bromide start->reagent product This compound reagent->product

Direct N-Alkylation of 3,3-Dimethylpiperidin-4-one.

Procedure:

To a solution of 3,3-dimethylpiperidin-4-one (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, typically potassium carbonate or triethylamine (2.0-3.0 eq). Benzyl bromide (1.1-1.5 eq) is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Method 2: Dieckmann Condensation

This classical approach involves the intramolecular cyclization of a suitably substituted acyclic diester to form the piperidone ring.

Generalized Workflow:

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Final Product Formation A Starting Materials B Acyclic Diester Precursor A->B Multi-step synthesis C Dieckmann Condensation B->C D Hydrolysis & Decarboxylation C->D E This compound D->E

Dieckmann Condensation Workflow.

Procedure:

The synthesis begins with the preparation of the acyclic diester precursor, N-benzyl-N-(2-carboalkoxyethyl)-3-methyl-3-carboalkoxy-propylamine. This is typically a multi-step process. The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like toluene or THF. The reaction mixture is heated to reflux to promote cyclization. The resulting β-keto ester is then hydrolyzed and decarboxylated, usually by heating with aqueous acid, to yield the final product, this compound. Purification is typically achieved through chromatographic methods.

Method 3: Reductive Amination

This method offers an alternative route that involves the formation of the N-benzyl bond and the reduction of an imine or enamine intermediate in a single pot or in a stepwise manner.

Logical Relationship of Key Steps:

A Precursor Ketone C Imine/Enamine Formation A->C B Benzylamine B->C D Reduction C->D E Final Product D->E

Reductive Amination Pathway.

Procedure:

A suitable precursor, such as 1-(3,3-dimethyl-4-oxopiperidin-1-yl)-1-phenylmethanone, is reacted with a reducing agent in the presence of a benzylating agent or, if starting from a different precursor, with benzylamine followed by reduction. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The reaction conditions, including solvent, temperature, and pH, are critical for achieving high yields and minimizing side products. The reaction is typically carried out in a protic solvent like methanol or ethanol. After the reduction is complete, the reaction is worked up by quenching any remaining reducing agent, followed by extraction and purification of the desired this compound.

Conclusion

The choice of synthetic route for this compound will depend on several factors, including the availability of starting materials, desired scale of production, and the equipment and expertise available. The direct N-alkylation method offers a straightforward and often high-yielding approach, provided the starting 3,3-dimethylpiperidin-4-one is accessible. The Dieckmann condensation, while more complex due to the need for a multi-step precursor synthesis, is a powerful tool for constructing the piperidone ring system. Reductive amination presents a versatile alternative, with the feasibility being largely dependent on the availability of the appropriate carbonyl precursor. This comparative guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of this valuable chemical building block.

Evaluating the Reproducibility of 1-Benzyl-3,3-dimethylpiperidin-4-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes is a cornerstone of reliable and scalable chemical production. This guide provides a comparative analysis of potential synthetic pathways for 1-Benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic ketone with applications as a versatile intermediate in pharmaceutical synthesis. Due to the absence of a direct, established protocol for this specific compound, this document evaluates plausible multi-step approaches, focusing on the synthesis of a key intermediate, 3,3-dimethylpiperidin-4-one, followed by N-benzylation.

Comparative Analysis of Synthetic Protocols

The synthesis of the core 3,3-dimethylpiperidin-4-one structure is the critical step. Two primary conceptual routes are considered here: a Dieckmann-type condensation and a multicomponent reaction.

Table 1: Comparison of Potential Synthetic Routes for 3,3-Dimethylpiperidin-4-one

ParameterMethod A: Modified Dieckmann CondensationMethod B: Multicomponent Reaction
Starting Materials Diethyl 3,3'-azanediyldipropanoate, Methylating Agent (e.g., Methyl Iodide), Strong Base (e.g., Sodium Hydride)Benzaldehyde, 3-Chloro-2-butanone, Ammonium Acetate
Key Reaction Intramolecular cyclization of a dialkylated diester.One-pot condensation of an aldehyde, a ketone, and an ammonia source.
Reported Yield Not directly reported for the dimethylated product. Yields for the related 1-benzyl-3-methyl-4-piperidone are in the range of 47%.[1]Yields for similar 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones are reported to be in the range of 60-80%.[2]
Reaction Conditions Requires strictly anhydrous conditions and the use of a strong, moisture-sensitive base. Typically involves heating.Generally proceeds under milder conditions, often in a protic solvent like ethanol with heating.
Purification Column chromatography is typically required to isolate the product from starting materials and byproducts.[1][3]Crystallization is often sufficient for purification.[2]
Reproducibility Can be sensitive to reaction conditions, particularly the efficiency of the dialkylation step and the moisture content.Generally considered robust and reproducible due to the one-pot nature and well-established reaction mechanism.
Scalability May present challenges due to the use of hazardous reagents like sodium hydride and the need for chromatographic purification.More amenable to scaling up due to simpler procedures and purification methods.
Detailed Experimental Protocols

Method A: Hypothetical Modified Dieckmann Condensation for 3,3-Dimethylpiperidin-4-one

This protocol is an adaptation based on the synthesis of the mono-methylated analogue, 1-benzyl-3-methyl-4-piperidone.[1][3] The successful double methylation at the C3 position would be a critical and potentially low-yielding step.

  • Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate.

    • To a solution of benzylamine in a suitable solvent (e.g., ethanol), add two equivalents of ethyl acrylate. The reaction mixture is stirred at room temperature and then heated to ensure complete dialkylation. The solvent and excess acrylate are removed under reduced pressure to yield the crude diester.

  • Step 2: C,C-Dimethylation of the Diester.

    • The diester is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and treated with a strong base (e.g., sodium hydride) to generate the enolate. Two equivalents of a methylating agent (e.g., methyl iodide) are then added. This step is crucial and may require optimization of the base, solvent, and temperature to achieve successful dialkylation.

  • Step 3: Dieckmann Condensation.

    • The dialkylated diester is then subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol or toluene) with heating.[4][5][6][7]

  • Step 4: Hydrolysis and Decarboxylation.

    • The resulting β-keto ester is hydrolyzed and decarboxylated, typically by heating with aqueous acid (e.g., hydrochloric acid), to yield this compound.

Method B: Proposed Multicomponent Synthesis of 3,3-Dimethylpiperidin-4-one followed by N-Benzylation

This approach is based on the known synthesis of substituted piperidin-4-ones.[2]

  • Step 1: Synthesis of 3,3-Dimethylpiperidin-4-one.

    • A mixture of an appropriate aldehyde (e.g., formaldehyde or a protected equivalent), 3-methyl-2-butanone, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol) is heated. This one-pot reaction forms the 3,3-dimethylpiperidin-4-one ring system.

  • Step 2: N-Benzylation of 3,3-Dimethylpiperidin-4-one.

    • The resulting 3,3-dimethylpiperidin-4-one is dissolved in a suitable solvent (e.g., acetonitrile or DMF) and treated with a base (e.g., potassium carbonate) and benzyl bromide or benzyl chloride. The reaction mixture is heated to afford this compound. Purification is typically achieved by extraction and column chromatography or crystallization.

Visualizing the Synthetic Pathways

To provide a clear overview of the proposed synthetic logic, the following diagrams illustrate the key transformations.

Synthesis_Method_A start Benzylamine + Ethyl Acrylate diester Diethyl 3,3'-(benzylazanediyl)dipropanoate start->diester Michael Addition dialkylated_diester Dialkylated Diester diester->dialkylated_diester C,C-Dimethylation (NaH, MeI) beta_keto_ester Cyclic β-Keto Ester dialkylated_diester->beta_keto_ester Dieckmann Condensation product 1-Benzyl-3,3-dimethyl piperidin-4-one beta_keto_ester->product Hydrolysis & Decarboxylation

Caption: Proposed reaction scheme for the synthesis of this compound via a modified Dieckmann condensation pathway.

Synthesis_Method_B start Aldehyde + 3-Methyl-2-butanone + Ammonium Acetate piperidone 3,3-Dimethylpiperidin-4-one start->piperidone Multicomponent Reaction product 1-Benzyl-3,3-dimethyl piperidin-4-one piperidone->product N-Benzylation (BnBr, K2CO3)

Caption: Proposed reaction scheme for the synthesis of this compound via a multicomponent reaction followed by N-benzylation.

Conclusion and Recommendation

Based on the analysis of related synthetic methodologies, the direct synthesis of this compound via a one-pot or sequential addition approach starting from 1-benzyl-4-piperidone appears to be challenging and lacks precedence in the reviewed literature. The primary obstacle is the controlled and efficient introduction of two methyl groups at the C3 position.

Therefore, for a more reproducible and scalable synthesis, Method B is recommended . The initial formation of the 3,3-dimethylpiperidin-4-one core via a multicomponent reaction, followed by a standard N-benzylation, is likely to be a more robust and higher-yielding approach. While the specific conditions for the multicomponent reaction to yield the desired dimethylated product would require experimental optimization, the general strategy is well-established for related piperidinones. This pathway avoids the use of hazardous strong bases in large quantities and is more amenable to straightforward purification techniques, enhancing its overall reproducibility and practicality for drug development applications. Further experimental validation is necessary to confirm the optimal conditions and yields for this proposed route.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-3,3-dimethylpiperidin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Benzyl-3,3-dimethylpiperidin-4-one, ensuring the safety of researchers, scientists, and drug development professionals, and maintaining compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary. This guide is based on information for structurally similar compounds, such as other piperidine derivatives.[1]

Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use. This guide provides general recommendations, and the SDS will offer detailed, substance-specific safety and disposal information.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is essential to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[2][3] All handling of the compound, whether in solid or solution form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Hazard Profile Summary

Based on data for similar piperidine compounds, this compound should be treated as a hazardous substance. The table below summarizes the potential hazards.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[6]Do not eat, drink or smoke when using this product.[6] Wash hands thoroughly after handling.[6] If swallowed, call a poison center or doctor.[4]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[6][7]Wear protective gloves and clothing.[7] Avoid breathing dust/fume/gas/mist/vapors/spray.[7] If on skin, wash with plenty of water.[4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][7]Wear eye protection/face protection.[7] If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.[7]Use only outdoors or in a well-ventilated area.[7] If inhaled, remove person to fresh air.[6]
Aquatic Hazard May be harmful to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out systematically to ensure safety and regulatory compliance.

1. Waste Identification and Classification:

  • Treat this compound as hazardous chemical waste.[5]

  • Do not mix this waste with non-hazardous materials or other incompatible waste streams.[5]

2. Waste Collection and Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred to minimize the risk of breakage.[3][8]

  • The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.[5]

  • For solid waste, including contaminated items like weighing paper, gloves, and pipette tips, place it directly into the designated solid waste container.[5]

  • For liquid waste (e.g., solutions in solvents), collect it in a separate, clearly labeled container for hazardous liquid waste.[5] Do not pour it down the drain. [1][2]

3. Labeling of Waste Container:

  • Properly label the waste container with the words "Hazardous Waste."[5]

  • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

  • Indicate the approximate quantity of the waste and the date when the waste was first added to the container.[5]

4. Storage of Waste:

  • Store the hazardous waste container in a designated and secure Satellite Accumulation Area that is at or near the point of generation.[3][9]

  • The storage area should be well-ventilated and have secondary containment to capture any potential leaks.[5]

  • Ensure the waste container is kept closed at all times, except when adding waste.[9]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal facility.[1] These facilities are equipped to handle hazardous materials, often through methods like controlled incineration with flue gas scrubbing.[2]

  • Complete all necessary waste disposal forms as required by your institution and the disposal facility.[3]

  • Never dispose of this compound in the regular trash or down the sanitary sewer. [2][9]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal or recycling.[1]

  • Triple rinse the container with a suitable solvent.[3]

  • The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generated: This compound B Consult Specific Safety Data Sheet (SDS) A->B C Identify Hazards (Toxic, Irritant, Environmental) B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Segregate from Incompatible Materials D->E F Is the waste solid or liquid? E->F G Collect in Labeled, Sealed Solid Waste Container F->G Solid H Collect in Labeled, Sealed Liquid Waste Container F->H Liquid I Store in Designated Hazardous Waste Area G->I H->I J Arrange for Pickup by Licensed Waste Disposal Facility I->J K Decontaminate Empty Container (Triple Rinse) J->K L Dispose of Rinsate as Hazardous Waste K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,3-dimethylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3,3-dimethylpiperidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。